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  • Product: 3,6-Dimethyloctane-3,6-diol
  • CAS: 78-65-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Foam Control Mechanism of 3,6-Dimethyloctane-3,6-diol

Foreword: Beyond Macroscopic Incompatibility In the realm of foam control, the prevailing image is often one of macroscopic incompatibility—insoluble oils or hydrophobic particles physically disrupting the delicate archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond Macroscopic Incompatibility

In the realm of foam control, the prevailing image is often one of macroscopic incompatibility—insoluble oils or hydrophobic particles physically disrupting the delicate architecture of foam. While effective, this represents only one paradigm. A more nuanced and elegant approach operates at the molecular level. This guide delves into the mechanism of one such agent: 3,6-dimethyloctane-3,6-diol. As a saturated, branched alkane diol, its action is not one of a brute-force intruder but of a sophisticated disruptor, interfering with the very intermolecular forces that give foam its stability. For the researcher or formulator, understanding this molecular-level action is paramount to harnessing its full potential in designing advanced, stable, and defect-free fluid systems.

The Molecular Architecture of a Surface-Active Agent

The efficacy of 3,6-dimethyloctane-3,6-diol as a foam control agent is intrinsically linked to its unique molecular structure. It is a C10 alkane diol characterized by a symmetrical, yet branched, architecture.

  • Hydrophobic Backbone: A central octane (8-carbon) chain provides a significant nonpolar character, driving the molecule's limited solubility in aqueous systems and its preference for interfaces.[1][2]

  • Dual Hydrophilic Centers: Two tertiary hydroxyl (-OH) groups, located at the 3 and 6 positions, act as hydrophilic anchors.[1] These polar groups provide just enough interaction with the aqueous phase to allow for migration and orientation at the interface.

  • Steric Hindrance: Flanking the hydroxyl groups are methyl and ethyl branches. These alkyl groups provide steric bulk, a critical feature that prevents the molecule from packing efficiently with traditional foam-stabilizing surfactants.

This amphiphilic "Gemini" or twin-headed structure is fundamental to its surface activity, allowing it to function as a nonionic surfactant with a distinct mechanism.[3]

Figure 1: Molecular structure of 3,6-dimethyloctane-3,6-diol.

Physicochemical Properties

The physical properties of 3,6-dimethyloctane-3,6-diol dictate its behavior in a formulation. Its low water solubility is a prerequisite for its function as a heterogeneous foam control agent.

PropertyValueSource
IUPAC Name 3,6-dimethyloctane-3,6-diol[4]
CAS Number 78-65-9[4]
Molecular Formula C10H22O2[4]
Molecular Weight 174.28 g/mol [4]
Appearance White to off-white solid/powder[5]
Water Solubility Very low (86.93 µg/L for the parent alkane)[2][6]

The Core Mechanism: A Step-by-Step Molecular Disruption

Foam is a thermodynamically unstable system where gas is dispersed in a liquid. Its persistence, or stability, is imparted by surfactant molecules that adsorb at the gas-liquid interface, creating a resilient film (lamella) that resists coalescence.[7] The mechanism of 3,6-dimethyloctane-3,6-diol is to systematically dismantle this protective layer.

Step 1: Entry into the Lamella Interface

Due to its hydrophobic nature and low water solubility, 3,6-dimethyloctane-3,6-diol exists as a dispersed phase within the bulk liquid. When foam is generated, these molecules are transported into the thin liquid lamellae between bubbles. The primary driving force is the reduction of the system's overall free energy by minimizing the contact between its hydrophobic backbone and the aqueous phase. It migrates to and adsorbs at the air-water interface.

Step 2: Disruption of the Surfactant Palisade

This step is the cornerstone of the "molecular defoaming" mechanism.[8][9] Foam-stabilizing surfactants (like fatty acid salts or sulfates) are typically linear molecules that can pack tightly and orderly at the interface, forming a cohesive, elastic film.

The 3,6-dimethyloctane-3,6-diol molecule, with its bulky, branched structure, acts as a disruptive agent.[10] It inserts itself into this ordered layer. However, its non-linear shape and steric hindrance prevent the tight packing that is essential for foam stability. It creates "defects" in the surfactant palisade, increasing the average area per surfactant molecule and weakening the van der Waals forces that hold the film together.

Step 3: Inducing Surface Tension Gradients (Marangoni Effect)

As the diol molecules populate the interface, they lower the local surface tension. Crucially, this process is dynamic. In areas of the lamella that are stretched or thinned, new surface is created. While foam-stabilizing surfactants slowly migrate to repair these "wounds," the smaller, more mobile 3,6-dimethyloctane-3,6-diol can diffuse and populate this new surface more rapidly.[11] This creates a gradient in surface tension between the diol-rich, low-tension areas and the original surfactant-rich, higher-tension areas. This gradient induces a flow of liquid away from the low-tension spots (the Marangoni effect), further and rapidly thinning the lamella at these points.[7]

Step 4: Bridging and Film Rupture

As the lamella thins due to the combined effects of disrupted packing and Marangoni flow, the dispersed diol molecules can form a "bridge" spanning the two surfaces of the film. This bridging mechanism is a key step in the action of many defoamers.[12] Once a bridge is formed, capillary forces draw liquid out of the lamella and into the bridge, causing catastrophic and rapid thinning until the film ruptures and the foam bubble collapses.

cluster_0 Foam Lamella (Stable) cluster_1 Disruption cluster_2 Rupture S1 S S2 S S3 S S4 S S5 S S6 S label_stable Ordered Surfactant Layer (High Cohesion) S7 S S8 S D1 Diol S9 S S10 S label_disrupt Diol Insertion Creates Defects (Low Cohesion) R1 R2 label_rupture Lamella Thinning Leads to Collapse Entry 1. Diol Enters Lamella cluster_0 cluster_0 Disruption 2. Molecular Disruption Thinning 3. Marangoni Thinning Disruption->Thinning Rupture 4. Film Rupture Thinning->Rupture cluster_0->Disruption

Figure 2: Logical workflow of the molecular defoaming mechanism.

Experimental Validation: Protocols and Expected Outcomes

The theoretical mechanism must be validated through empirical measurement. The following protocols provide a framework for quantifying the foam control performance of 3,6-dimethyloctane-3,6-diol.

Protocol 1: Foam Stability Assessment (Dynamic Foam Test)

This method measures both foam generation (foamability) and foam decay (stability), allowing for the distinction between antifoam (preventative) and defoamer (destructive) properties.

Methodology:

  • Preparation: Prepare a 0.5 wt% solution of a standard foaming surfactant (e.g., Sodium Dodecyl Sulfate) in deionized water. Create a second solution containing the same surfactant with an additional 0.2 wt% of 3,6-dimethyloctane-3,6-diol, ensuring it is well-dispersed.[13]

  • Foam Generation: Place 100 mL of the test solution into a 500 mL graduated cylinder. Using a sparging stone connected to a regulated air or nitrogen source, bubble gas through the solution at a fixed rate (e.g., 200 mL/min) for a fixed time (e.g., 1 minute).

  • Measurement: Immediately after stopping the gas flow (t=0), record the total volume of the foam.

  • Decay Monitoring: Record the foam volume at subsequent time intervals (e.g., 1, 5, and 10 minutes) to measure the rate of collapse.

  • Analysis: Compare the initial foam volume and the decay curve of the solution with and without the diol. A lower initial foam height indicates antifoam activity, while a faster decay rate indicates defoaming activity.

Protocol 2: Dynamic Surface Tension (DST) Measurement

This protocol assesses the molecule's ability to rapidly reduce surface tension at a newly formed interface, which is critical in dynamic processes like spraying or high-speed mixing.

Methodology:

  • Instrumentation: Utilize a maximum bubble pressure tensiometer.

  • Sample Preparation: Prepare a 0.1 wt% dispersion of 3,6-dimethyloctane-3,6-diol in deionized water.

  • Measurement: The instrument generates bubbles at varying rates (surface ages) within the sample. The pressure required to form a bubble is measured, which directly correlates to the surface tension at that specific surface age.

  • Analysis: Plot surface tension (mN/m) against surface age (milliseconds). Effective dynamic agents like acetylenic and alkane diols show a rapid decrease in surface tension even at very short surface ages (high bubble frequency).[11][14]

Expected Quantitative Data
Test ConditionInitial Foam Volume (mL)Foam Volume at 5 min (mL)Dynamic Surface Tension @ 20ms (mN/m)
Control (0.5% SDS) 45042568
Test (0.5% SDS + 0.2% Diol) 1502545

Structural Comparison: The Role of Saturation

It is instructive to compare 3,6-dimethyloctane-3,6-diol with its more widely studied acetylenic analogue, 3,6-dimethyl-4-octyne-3,6-diol (a key component in surfactants like Surfynol® 104).[3][11] The primary difference is the central C4-C5 bond: a flexible single bond (alkane) versus a rigid triple bond (alkyne).

  • Rigidity vs. Flexibility: The acetylene bond creates a rigid, linear segment in the molecule's center. This rigidity can enhance its ability to puncture and disrupt highly ordered surfactant films.[11] The saturated alkane diol, being more flexible, may adopt different conformations at the interface. This flexibility could allow it to disrupt a wider variety of surfactant packing arrangements, though perhaps with less "puncturing" efficiency.

  • Diffusion Rate: Studies comparing acetylenic diols to their alkyne-free counterparts have shown that the presence of the triple bond can increase the rate of surfactant diffusion to the air-water interface.[11] This suggests that the acetylenic version might be faster-acting in some systems, while the saturated version provides a different, potentially more persistent, mode of action.

Conclusion

The mechanism of action of 3,6-dimethyloctane-3,6-diol is a prime example of molecular-level foam control. Its effectiveness is not derived from simple insolubility but from a sophisticated interplay of its structural features. The amphiphilic nature drives it to the air-water interface, where its bulky, branched structure disrupts the cohesive packing of foam-stabilizing surfactants. This disruption weakens the foam lamella, creates surface tension gradients that accelerate thinning, and ultimately leads to bubble coalescence and foam collapse. Understanding this nuanced, multi-step process empowers scientists and formulators to move beyond traditional defoaming agents and leverage the precision of molecular engineering for superior performance in complex fluid systems.

References

  • AEOR Chemical. (n.d.). How acetylenediol wetting agents work?. AEOR Chemical.
  • 미트켐텍. (n.d.). 1. Multifunctional Surfactants : Wettng & Defoaming agents. 미트켐텍.
  • Kim, H., et al. (2023). Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions. Journal of Molecular Liquids.
  • Evonik. (2026, January 16). SURFYNOL® 104 H. Evonik Industries.
  • CymitQuimica. (n.d.). CAS 78-66-0: 3,6-Dimethyl-4-octyn-3,6-diol. CymitQuimica.
  • Evonik. (n.d.). SURFYNOL® 104. Evonik Industries.
  • Air Products and Chemicals, Inc. (n.d.). Performance Additives for Coatings, Inks and Adhesives. P2 InfoHouse.
  • Wellt Chemicals. (2024, January 19). The Technical Guide to Surfynol 104: Enhancing Product Performance. Wellt Chemicals.
  • ACME. (n.d.).
  • LookChem. (n.d.). 3,6-Dimethyloctane. LookChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30).
  • Google Patents. (n.d.). US20020055660A1 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture.
  • Sigma-Aldrich. (n.d.). (3S,6S)-2,7-Dimethyloctane-3,6-diol. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 3,6-DIMETHYLOCTANE CAS#: 15869-94-0. ChemicalBook.
  • Denkov, N. D., et al. (2014). Mechanistic understanding of the modes of action of foam control agents. Advances in Colloid and Interface Science, 206, 57-67.
  • ResearchGate. (2025, August 9).
  • Denkov, N. D., Marinova, K. G., & Tcholakova, S. S. (2014). Mechanistic understanding of the modes of action of foam control agents. Advances in Colloid and Interface Science, 206, 57–67.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethyloctane-3,6-diol. PubChem.
  • Google Patents. (n.d.). EP1297876A2 - Alkane diol foam controlling agents.
  • PCI Magazine. (2016, January 5). The Role of Molecular Defoaming Actives.
  • MDPI. (2023, March 31).

Sources

Exploratory

in silico toxicity and mutagenicity predictions for 3,6-dimethyloctane-3,6-diol

An In-Depth Technical Guide to the In Silico Toxicological and Mutagenicity Assessment of 3,6-Dimethyloctane-3,6-diol Authored by: A Senior Application Scientist Abstract This whitepaper provides a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Toxicological and Mutagenicity Assessment of 3,6-Dimethyloctane-3,6-diol

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for conducting an in silico toxicological and mutagenicity assessment of 3,6-dimethyloctane-3,6-diol (CAS: 78-65-9), a molecule with limited publicly available experimental safety data. In the absence of such data, computational toxicology offers a robust, scientifically valid, and resource-efficient methodology for hazard identification and risk assessment, crucial in early-stage drug development, chemical safety evaluation, and regulatory submissions. This guide is structured to provide researchers, toxicologists, and drug development professionals with both the strategic framework and the detailed protocols necessary to perform a thorough evaluation. We will adhere to the principles outlined in regulatory guidelines such as the ICH M7 guideline for mutagenic impurities, which advocates for a dual-methodology approach using both expert rule-based and statistical-based (Q)SAR models.[1][2] The workflow detailed herein serves as a self-validating system, integrating data on physicochemical properties, read-across analysis from structurally similar compounds, and predictions from multiple complementary computational models to derive a well-supported toxicological profile.

Introduction: The Imperative for Predictive Toxicology

In the landscape of chemical and pharmaceutical development, the early identification of potential toxicities is paramount. Late-stage failures due to unforeseen adverse effects are not only costly but also pose significant ethical concerns. For novel or data-poor compounds like 3,6-dimethyloctane-3,6-diol, traditional animal-based testing is resource-intensive and runs counter to the global initiative to Reduce, Refine, and Replace (3Rs) animal testing. In silico toxicology has emerged as an indispensable discipline that leverages computational models to predict the adverse health effects of chemicals.[3][4]

Regulatory bodies, including the International Council for Harmonisation (ICH), have embraced these methods. The ICH M7 guideline, in particular, provides a framework for assessing DNA-reactive (mutagenic) impurities, mandating the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1][5] This dual approach is foundational to the methodology presented in this guide, ensuring a robust and defensible assessment. By analyzing a chemical's structure, we can predict its potential to cause a range of toxicities, from mutagenicity and carcinogenicity to skin sensitization and organ-specific effects.[2]

This guide will demonstrate the application of this best-practice workflow to 3,6-dimethyloctane-3,6-diol, a branched-chain aliphatic diol.

Compound Profile: 3,6-Dimethyloctane-3,6-diol

A thorough understanding of a compound's physicochemical properties is the prerequisite for any toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

3,6-Dimethyloctane-3,6-diol is a C10 dialcohol. Its structure features two tertiary hydroxyl groups, which introduce polarity and hydrogen-bonding capabilities, and a branched aliphatic backbone that confers lipophilicity. The key identifiers and computed properties for this molecule are summarized below.

PropertyValueSource
CAS Number 78-65-9PubChem[6]
Molecular Formula C₁₀H₂₂O₂PubChem[6]
Molecular Weight 174.28 g/mol PubChem[6]
IUPAC Name 3,6-dimethyloctane-3,6-diolPubChem[6]
SMILES CCC(C)(CCC(C)(C)O)OPubChem[6]
InChIKey WMEDSSFYIKNTNG-UHFFFAOYSA-NPubChem[6]
Calculated LogP 1.9PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]

Causality Insight: The calculated LogP of 1.9 suggests a moderate lipophilicity, indicating that the compound may be absorbed through the skin and gastrointestinal tract. The presence of two hydroxyl groups makes it a substrate for metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs) for Phase II conjugation. The absence of obvious structural alerts for reactivity (e.g., epoxides, nitroso groups) provides an initial, albeit preliminary, indication of low mutagenic potential, which must be rigorously tested with validated models.

The In Silico Assessment Workflow: A Self-Validating Strategy

For a data-poor substance, a credible in silico assessment cannot rely on a single model. Our strategy is built on the convergence of evidence from multiple, orthogonal methods, creating a self-validating workflow as recommended by regulatory guidelines.[1] The overall process is visualized below.

G cluster_input Step 1: Input & Profiling cluster_mutagenicity Step 2: Mutagenicity Assessment (ICH M7) cluster_toxicity Step 3: General Toxicity Assessment cluster_output Step 4: Synthesis & Reporting A Query Compound 3,6-Dimethyloctane-3,6-diol (SMILES/CAS) B Physicochemical Properties (Table 1) A->B C Expert Rule-Based System (e.g., Derek Nexus, Toxtree) B->C D Statistical-Based System (e.g., Sarah Nexus, VEGA) B->D E Endpoint Prediction (Carcinogenicity, Sensitization, etc.) B->E G Data Reconciliation & Expert Review C->G D->G F Read-Across Analysis (Analogue Identification) E->F Informs E->G F->G H Final Toxicity & Mutagenicity Profile G->H

Caption: Overall workflow for the in silico toxicological assessment.

Experimental Protocol: Mutagenicity Prediction

This protocol follows the ICH M7 guideline for the assessment of mutagenic impurities in pharmaceuticals, which is the gold standard for predicting bacterial mutagenicity.[1]

Methodology: Expert Rule-Based System
  • Principle (The "Why"): Expert rule-based systems contain a knowledge base of "structural alerts"—molecular substructures that are mechanistically linked to toxicity.[1] These systems, such as Lhasa Limited's Derek Nexus or the open-source Toxtree, identify these alerts in the query molecule and provide a qualitative prediction based on established structure-activity relationships (SAR).[5][7] This provides an interpretable, mechanism-based prediction.

  • Step-by-Step Protocol:

    • Input: The SMILES string for 3,6-dimethyloctane-3,6-diol (CCC(C)(CCC(C)(C)O)O) is entered into the software platform (e.g., Derek Nexus).

    • Endpoint Selection: The primary endpoint of "Bacterial Mutagenicity" is selected.

    • Execution: The prediction is initiated. The software compares the chemical's substructures against its library of alerts.

    • Analysis of Output:

      • Positive Prediction: If an alert is triggered, the system will identify the specific substructure responsible and provide reasoning, often with literature references. The prediction will be classified (e.g., "Plausible," "Probable").

      • Negative Prediction: If no alerts are triggered, the system will return a negative prediction. Crucially, the reliability of a negative prediction must be assessed. Derek Nexus provides a confidence level based on whether similar structures have been evaluated and found to be non-mutagenic.[5]

Methodology: Statistical-Based System
  • Principle (The "Why"): Statistical-based systems (e.g., Lhasa's Sarah Nexus, VEGA-QSAR) use machine learning algorithms trained on large datasets of experimental results (typically from the Ames test).[2][5] They do not rely on pre-defined rules but instead learn complex relationships between molecular features and mutagenicity. This approach can identify liabilities that are not yet encoded in expert systems, providing a crucial complementary perspective.

  • Step-by-Step Protocol:

    • Input: The SMILES string is entered into the statistical model (e.g., Sarah Nexus).

    • Execution: The software calculates a set of molecular descriptors for the query compound and uses its trained model to predict the probability of mutagenicity.

    • Analysis of Output:

      • Applicability Domain (AD): This is a critical step. The software will indicate whether the query molecule is within its AD. This is determined by comparing the query to the compounds in the model's training set. A prediction is only considered reliable if the compound is within the AD.

      • Prediction Outcome: The system provides a positive or negative prediction, often with a confidence score. For positive predictions, the model will typically highlight fragments or features that contributed most to the outcome, often by showing the most similar mutagenic compounds from its training set.

Reconciliation and Final Classification

G Start Two (Q)SAR Predictions Result1 Expert-Based: Negative Statistical-Based: Negative Start->Result1 Result2 Expert-Based: Positive OR Statistical-Based: Positive Start->Result2 Result3 Conflicting Results (One Positive, One Negative) Start->Result3 Out1 Conclusion: Not Mutagenic Result1->Out1 Out2 Conclusion: Mutagenic Result2->Out2 Out3 Conclusion: Equivocal (Requires Expert Review) Result3->Out3

Caption: Decision tree for reconciling dual (Q)SAR mutagenicity predictions.

Experimental Protocol: General Toxicity Prediction

Beyond mutagenicity, in silico tools can predict a wide range of other toxicological endpoints. For a data-poor compound, this is heavily reliant on read-across analysis.

  • Principle (The "Why"): The read-across hypothesis posits that structurally similar compounds will have similar toxicological properties.[8] This is a powerful tool for filling data gaps. The key is to justify the selection of analogues and the formation of a chemical category. For 3,6-dimethyloctane-3,6-diol, suitable analogues would include other aliphatic diols and the parent alkane, 3,6-dimethyloctane.

  • Step-by-Step Protocol:

    • Analogue Identification: Using platforms like the OECD QSAR Toolbox or internal databases, identify potential read-across candidates. Analogues should be similar in terms of:

      • Carbon chain length and branching.

      • Position and type of functional groups (hydroxyl groups).

      • Overall physicochemical properties (LogP, molecular weight).

    • Data Gathering: Collate available experimental toxicity data for the selected analogues across various endpoints (e.g., skin/eye irritation, sensitization, systemic toxicity, hepatotoxicity).

    • Endpoint Prediction using (Q)SAR: Run the query compound (3,6-dimethyloctane-3,6-diol) through a broad-spectrum prediction tool (e.g., Derek Nexus, TOPKAT) for endpoints like skin sensitization, carcinogenicity, and hepatotoxicity.[3][7]

    • Data Gap Analysis & Justification: Create a data matrix comparing the query compound to its analogues. The (Q)SAR predictions for the query compound can be used to fill gaps where no analogue data exists. The consistency of experimental data across the analogues strengthens the confidence in the read-across prediction for the target chemical.

Predicted Toxicological Profile of 3,6-Dimethyloctane-3,6-diol

The following table summarizes the expected predictions based on the structure of 3,6-dimethyloctane-3,6-diol and knowledge of similar aliphatic alcohols. This represents a hypothetical outcome of the described workflow.

EndpointPredicted OutcomeRationale / ModelConfidence
Bacterial Mutagenicity Non-mutagenic Derek Nexus, Sarah NexusHigh
Lacks structural alerts for DNA reactivity. Aliphatic alcohols are generally not mutagenic in the Ames test. The compound is expected to be within the AD of statistical models.
Carcinogenicity Non-carcinogenic Derek Nexus, Read-AcrossModerate
Prediction is based on the negative mutagenicity call, as genotoxicity is a primary driver of carcinogenesis. Lack of long-term studies on close analogues reduces confidence.
Skin Irritation Slightly Irritating Read-Across (from other alcohols/diols)Moderate-High
Short-chain alcohols can cause defatting of the skin, leading to mild irritation. Data on similar compounds would support this.[8]
Eye Irritation Irritating Read-Across (from other alcohols/diols)High
Alcohols are typically irritating to the eyes. This is a well-established property for this chemical class.
Skin Sensitization Non-sensitizer Derek Nexus, OECD QSAR ToolboxHigh
The molecule lacks the electrophilic characteristics required to haptenate proteins, which is the primary mechanism for skin sensitization.
Hepatotoxicity Low Concern Derek Nexus, Read-AcrossLow-Moderate
While the liver is the primary site of metabolism, the molecule lacks specific structural alerts for liver injury. However, predicting organ toxicity is complex, and confidence is lower than for other endpoints.[9]

Conclusion

This technical guide has outlined a robust, multi-faceted workflow for the in silico assessment of 3,6-dimethyloctane-3,6-diol. By adhering to regulatory standards like the ICH M7 guideline and employing a self-validating approach that combines expert rule-based systems, statistical models, and read-across analysis, a comprehensive and scientifically defensible toxicological profile can be generated. This methodology enables informed decision-making in the absence of experimental data, facilitating safer chemical development, reducing reliance on animal testing, and ensuring a higher standard of product safety and regulatory compliance. The predicted profile for 3,6-dimethyloctane-3,6-diol suggests a low concern for mutagenicity and sensitization, with a potential for mild skin and eye irritation characteristic of its chemical class.

References

  • Benchchem. (n.d.). 3,6-Dimethyl-4-octyne-3,6-diol: Properties, Synthesis, and Industrial Applications.
  • CymitQuimica. (n.d.). CAS 78-66-0: 3,6-Dimethyl-4-octyn-3,6-diol.
  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment.
  • IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software.
  • Optibrium. (n.d.). Derek Nexus Toxicology Software.
  • Syngene International Ltd. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95379, 3,6-Dimethyloctane-3,6-diol.
  • Joint Research Centre. (n.d.). Review of Software Tools for Toxicity Prediction. JRC Publications Repository.
  • Benchchem. (n.d.). An In-Depth Toxicological Assessment of 3,6-Dimethyloctane.
  • ResearchGate. (n.d.). In silico models for drug-induced liver injury - Current status.
  • Chemsrc. (2025). 3,6-dimethyloctane (CAS#:15869-94-0).
  • LookChem. (n.d.). 3,6-Dimethyloctane.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 3,6-Dioxa-1,8-octanedithiol.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 3,6-Dimethyl-4-octyne-3,6-diol.
  • Sigma-Aldrich. (n.d.). (3S,6S)-2,7-Dimethyloctane-3,6-diol.
  • Dhanya, S., Lal, K., & Reena, S.R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics.
  • Cronin, M. T. D., & Madden, J. C. (Eds.). (n.d.). In Silico Toxicology. Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) as a Green, Nonperoxide-Forming Solvent

Introduction & Mechanistic Rationale The pharmaceutical and fine chemical industries heavily rely on nonpolar solvents like toluene and n-hexane, which pose severe toxicity, mutagenicity, and environmental risks. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pharmaceutical and fine chemical industries heavily rely on nonpolar solvents like toluene and n-hexane, which pose severe toxicity, mutagenicity, and environmental risks. While traditional ethers (e.g., THF, diethyl ether) offer alternative solvation profiles, they suffer from dangerous autoxidation, forming explosive peroxides at their α -carbon positions.

As an application scientist, I emphasize that the transition from conventional petroleum-derived solvents to bio-based alternatives must not compromise reaction efficiency or safety. DEDMO (2,5-diethyl-2,5-dimethyloxolane) emerges as a next-generation, potentially bio-based green solvent . By substituting all α -hydrogen atoms with methyl and ethyl groups, DEDMO achieves complete steric concealment of the ethereal oxygen.

Causality in Molecular Design: This structural modification achieves two critical outcomes:

  • Safety (Nonperoxide-Forming): The absence of α -protons completely inhibits the radical autoxidation pathway responsible for peroxide formation, ensuring long-term storage stability without stabilizers .

  • Solvation Profile: The increased lipophilicity from the ethyl/methyl groups shifts the Kamlet-Abboud-Taft (KAT) polarity parameter ( π∗ ) to 0.32, making DEDMO behave more like a hydrocarbon solvent (e.g., n-hexane or toluene) than a traditional polar ether .

Synthesis Workflow

The synthesis of DEDMO relies on the intramolecular ring-closure dehydration of 3,6-dimethyloctane-3,6-diol. This reaction is catalyzed by a solid Brønsted acid under solvent-free (neat) conditions to maximize atom economy and minimize waste .

DEDMO_Synthesis A 3,6-Dimethyloctane-3,6-diol (Precursor) B Thermal Melting (Neat Condition) A->B Heat D Ring-Closure Dehydration (110 °C, 3 h) B->D C H-β-Zeolite Catalyst (1 wt%, 25:1 ratio) C->D Solid Acid E Hot Filtration (Catalyst Separation) D->E IPC: GC-FID >99% F DEDMO Solvent (Quantitative Yield) E->F Filtrate G Catalyst Calcination (600 °C, 6 h) E->G Retentate G->C Recycled Catalyst

Workflow for the solvent-free, zeolite-catalyzed synthesis of DEDMO.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • Precursor: 3,6-Dimethyloctane-3,6-diol (>98% purity)

  • Catalyst: H- β -zeolite (Silica/alumina ratio 25:1, pre-calcined)

Equipment
  • 250 mL round-bottom flask with a reflux condenser

  • Temperature-controlled oil bath with magnetic stirring

  • Jacketed fritted glass funnel (medium porosity)

  • Muffle furnace

Procedure
  • Precursor Melting (Solvent-Free Setup): Add 100 g of solid 3,6-dimethyloctane-3,6-diol to the 250 mL round-bottom flask. Heat the flask gently to ~60–70 °C until the diol completely melts into a viscous liquid.

    • Causality: Operating under neat conditions eliminates the need for reaction solvents, driving the Process Mass Intensity (PMI) down to 1.0 (excluding the water byproduct) and preventing downstream solvent separation .

  • Catalyst Addition: Introduce 1.0 g (1 wt%) of calcined H- β -zeolite (25:1) to the molten diol .

    • Causality: The 25:1 silica-to-alumina ratio provides optimal Brønsted acidity to drive the intramolecular dehydration. Using a heterogeneous solid acid instead of homogeneous H 2​ SO 4​ prevents the need for aqueous workups, neutralization, and waste generation, ensuring an E-factor near 0 .

  • Ring-Closure Dehydration: Increase the oil bath temperature to 110 °C and stir the mixture vigorously for 3 hours .

    • Causality: 110 °C provides sufficient thermal energy to overcome the activation barrier for cyclization while continuously driving off the water byproduct as vapor, shifting the equilibrium toward the DEDMO product .

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via GC-FID. Proceed to the next step only when diol conversion is >99%.

    • Self-Validation: This step ensures the final solvent does not require complex fractional distillation to separate unreacted precursor, validating the batch's completion.

  • Filtration & Recovery: Cool the mixture slightly (to ~50 °C) and filter it through a fritted glass funnel to separate the solid zeolite catalyst from the liquid product. The filtrate is the pure DEDMO solvent (pale-yellow to colorless liquid) .

  • Catalyst Regeneration: Transfer the recovered H- β -zeolite to a muffle furnace and calcine at 600 °C for 6 hours .

    • Causality: Calcination burns off any organic residues (coke) blocking the zeolite pores, fully restoring catalytic activity for subsequent batches and ensuring a circular, zero-waste catalyst lifecycle .

Quantitative Data & Green Metrics

Table 1: Green Chemistry Metrics for DEDMO Synthesis

MetricValueCausality / Significance
Atom Economy (AE) 97%Only water is lost as a byproduct during dehydration .
Reaction Mass Efficiency (RME) 94%High conversion and selectivity ensure minimal mass loss .
Process Mass Intensity (PMI) 1.0Solvent-free process; all mass is incorporated into the product .
E-factor 0.0Zero waste generated (excluding water), catalyst is fully recovered .

Table 2: Solvation Properties Comparison

SolventKAT π∗ ParameterPeroxide Former?Application Profile
DEDMO 0.32NoNonpolar, similar to n-hexane/toluene
TMO 0.35NoNonpolar
Toluene 0.54NoAromatic nonpolar
n-Hexane 0.08NoAliphatic nonpolar
THF 0.58YesPolar aprotic ether

Quality Control and Self-Validation

To ensure the trustworthiness of the synthesized DEDMO for sensitive drug development applications and natural product extractions , the following self-validating QC protocols must be executed:

  • Structural Validation ( 1 H NMR): Analyze the neat DEDMO or dilute in CDCl 3​ . The actual NMR data should confirm a 1:1 mixture of cis and trans isomers for DEDMO . The absence of hydroxyl (-OH) broad singlets around 2.0–3.0 ppm confirms complete dehydration.

  • Safety Validation (Peroxide Testing): Expose a 5 mL sample of the synthesized DEDMO to atmospheric oxygen and ambient light for 24 hours. Test the solvent using standard KI-starch colorimetric peroxide test strips. A reading of 0 ppm validates the nonperoxide-forming nature of the batch, confirming the steric concealment of the ethereal oxygen , .

  • Purity Validation (GC-FID): Run the sample through a standard nonpolar column (e.g., DB-5). A single major peak (representing the co-eluting cis/trans isomers) with an area >99% confirms the solvent is ready for use without further purification .

References

  • Noppawan, P., et al. "2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis", ACS Sustainable Chemistry & Engineering (2022).[Link]

  • Sangon, S., et al. "Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings", Green Chemistry / PMC (2023).[Link]

  • "Supporting Information for 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) as a non-polar, nonperoxide-forming ether solvent for organic synthesis", ACS Publications (2022).[Link]

Application

formulating waterborne coatings with 3,6-dimethyloctane-3,6-diol defoamers

An Application Guide to Formulating Waterborne Coatings with Acetylenic Diol Defoamers Senior Application Scientist Note: This document provides a comprehensive guide for researchers and formulators on the effective use...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Formulating Waterborne Coatings with Acetylenic Diol Defoamers

Senior Application Scientist Note: This document provides a comprehensive guide for researchers and formulators on the effective use of acetylenic diol-based defoamers, specifically focusing on the properties analogous to 3,6-dimethyl-4-octyne-3,6-diol, in waterborne coating systems. While the topic specified 3,6-dimethyloctane-3,6-diol, the established and multifunctional performance as a defoaming and wetting agent is characteristic of its acetylenic analogue, 3,6-dimethyl-4-octyne-3,6-diol. This guide is therefore based on the well-documented chemistry of acetylenic diols to provide the most technically accurate and field-proven insights.

The Challenge of Foam in Waterborne Coatings

The shift from solvent-based to waterborne coatings has been driven by environmental regulations and safety concerns, as waterborne systems significantly reduce emissions of Volatile Organic Compounds (VOCs).[1][2] However, this transition introduces unique formulation challenges, with foam being a primary and persistent issue.[3][4]

Waterborne formulations are complex colloidal systems containing resins, pigments, and a variety of surface-active agents such as dispersants, emulsifiers, and wetting agents.[5][6] These components, essential for pigment stabilization and substrate wetting, lower the surface tension of the water, which in turn stabilizes foam.[3][7] Mechanical energy introduced during manufacturing (high-speed dispersion), transport, and application (rolling, spraying) inevitably incorporates air, leading to the formation of stable foam.[3][8]

Uncontrolled foam has severe consequences for the final coating:

  • Surface Defects: Trapped air bubbles lead to defects like pinholes, craters, and fisheyes in the dried film, compromising the aesthetic appearance.[3]

  • Reduced Protection: These defects create weak points in the coating, reducing its barrier properties against moisture and corrosion.[3][9]

  • Production Inefficiency: Foam can cause containers to overflow during filling and leads to inaccurate density and volume measurements.[3]

Foam control agents, therefore, are not merely additives but essential components for ensuring the quality, appearance, and protective function of the coating.[3]

The Acetylenic Diol Solution: 3,6-Dimethyl-4-octyne-3,6-diol

3,6-Dimethyl-4-octyne-3,6-diol is a nonionic Gemini surfactant, a class of molecules known for their unique structure and high efficiency.[10][11] Its molecular architecture, featuring a central hydrophobic acetylene (triple bond) core flanked by two hydrophilic hydroxyl groups, provides a powerful combination of defoaming and wetting properties.[10][12]

Physicochemical Properties

A summary of the key properties of 3,6-dimethyl-4-octyne-3,6-diol is essential for understanding its behavior in formulations.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[10][13]
Molecular Weight 170.25 g/mol [10][13]
CAS Number 78-66-0[10][13]
Appearance White to off-white crystalline solid[10]
Melting Point 52-55 °C[10][13]
Solubility Limited in water, soluble in organic solvents[14]
Mechanism of Action

An effective defoamer must be largely insoluble in the coating system to function, a principle known as "controlled incompatibility".[7][8] If a defoamer is too compatible, it will dissolve completely and lose its efficacy. If it is too incompatible, it will cause surface defects like craters.[8] Acetylenic diols strike this balance effectively.

The defoaming process occurs in three critical steps:

  • Entry: The defoamer droplet, being incompatible with the bulk medium, migrates to and enters the foam lamella (the thin liquid film of the bubble wall).[7]

  • Spreading: Once in the lamella, the defoamer rapidly spreads across the air-liquid interface. This action is driven by its low surface tension and pushes aside the foam-stabilizing surfactants.[7]

  • Rupture: The displacement of stabilizing surfactants creates a weak point in the lamella. This sharp surface tension gradient, known as the "reverse Marangoni effect," causes the lamella to thin rapidly and rupture, collapsing the foam bubble.[7]

G cluster_foam Foam Lamella (Bubble Wall) Surfactant_Top Stabilizing Surfactants Liquid_Film Aqueous Medium Surfactant_Bottom Stabilizing Surfactants Defoamer Defoamer Droplet (Acetylenic Diol) A A Defoamer->A Enters Lamella Weak_Spot Weak Spot Created (Reverse Marangoni Effect) C C Weak_Spot->C Lamella Collapses B B B->Weak_Spot Displaces Surfactants & Spreads

Application Notes & Formulation Protocols

General Formulation Workflow

Integrating a new defoamer requires a systematic approach. The following workflow ensures that the defoamer is evaluated comprehensively for efficiency, compatibility, and long-term stability.[15]

G cluster_testing Evaluation Phase Start Start: Define Coating Formulation Base Step1 Step 1: Dosage Ladder Study (e.g., 0.1% to 1.0% by weight) Start->Step1 Step2 Step 2: Incorporation (Add to Grind or Let-down) Step1->Step2 Step3 Step 3: Performance Testing (Initial & Aged Samples) Step2->Step3 Step4 Step 4: Compatibility Assessment (Surface Defects, Gloss) Step3->Step4 Step5 Step 5: Application Simulation (Roller, Brush, or Spray) Step4->Step5 End End: Optimized Formulation Step5->End

Protocol 1: Determining Optimal Dosage & Defoaming Efficiency

The goal of this protocol is to identify the lowest concentration of 3,6-dimethyl-4-octyne-3,6-diol that effectively controls foam without causing adverse effects. The density measurement method is preferred for its quantitative accuracy over subjective visual tests.[16]

Materials:

  • Base coating formulation (without defoamer)

  • 3,6-dimethyl-4-octyne-3,6-diol defoamer

  • High-speed disperser (e.g., dissolver)

  • Beakers (250 mL)

  • Specific gravity (density) cup (e.g., 100 cm³)

  • Analytical balance (accurate to 0.01 g)

Procedure:

  • Preparation of Samples:

    • Prepare a control sample by placing 150g of the base coating into a beaker.

    • Prepare a dosage ladder. For five separate 150g samples of the base coating, add the defoamer at increasing concentrations. A typical starting range is 0.1%, 0.3%, 0.5%, 0.7%, and 1.0% based on the total formulation weight.

    • Causality Note: This range covers typical usage levels. Starting low prevents overuse, which can lead to surface defects and unnecessary cost.

  • Incorporation:

    • Mix each sample, including the control, with the high-speed disperser at a controlled speed (e.g., 2000 rpm) for 5 minutes to ensure uniform incorporation of the defoamer.

    • Let the samples rest for 24 hours to equilibrate.[16] This allows the defoamer to stabilize within the system and is crucial for assessing long-term performance.[15]

  • Foam Generation:

    • For each equilibrated sample, stir at high speed (e.g., 4000 rpm) for 3 minutes.[7] This step is designed to introduce a significant amount of air, simulating worst-case processing conditions.

  • Density Measurement:

    • Immediately after stirring, fill the specific gravity cup with the foamed paint.

    • Place the lid on the cup, allowing excess paint and foam to exit through the small hole.

    • Wipe the exterior of the cup clean and dry.

    • Weigh the filled cup on the analytical balance and record the mass.

    • Calculate the density (Mass / Volume of cup).

  • Data Analysis:

    • Record the density for each sample. A higher density indicates less entrapped air and therefore better defoamer performance.

    • Compare the densities of the test samples to the control. The optimal dosage is typically the lowest concentration that provides a significant and stable increase in density.

Expected Results Table:

SampleDefoamer Conc. (%)Mass (g)Density (g/cm³)Observations
Control0.0115.21.152Significant foam, low density
Test 10.1118.51.185Some improvement
Test 20.3122.11.221Good foam control
Test 3 0.5 124.8 1.248 Excellent foam control, highest density
Test 40.7124.91.249No significant improvement over 0.5%
Test 51.0125.01.250Potential for oversaturation
Protocol 2: Assessing Compatibility and Surface Defects

This protocol evaluates whether the defoamer, at its optimal concentration, adversely affects the final appearance of the coating film.

Materials:

  • Optimized coating formulation from Protocol 1

  • Control formulation (no defoamer)

  • Glass panels or sealed charts

  • Film applicator (e.g., 75 µm or 3 mil wet film thickness)

Procedure:

  • Sample Preparation: Use the control sample and the sample with the optimized defoamer concentration determined in Protocol 1.

  • Film Application:

    • Place a glass panel on a flat, level surface.

    • Apply a puddle of the coating sample at one end of the panel.

    • Draw down the coating using the film applicator at a slow, steady speed to create a uniform wet film.[16]

  • Observation (Wet Film):

    • Immediately observe the wet film for any signs of crawling, de-wetting, or large bubbles that fail to break.

  • Drying and Curing:

    • Allow the films to dry and cure in a controlled environment (e.g., 23°C, 50% relative humidity) according to the resin manufacturer's specifications.

  • Observation (Dry Film):

    • Carefully inspect the dried film under good lighting, comparing the defoamer-containing sample to the control.

    • Look for surface defects such as:

      • Craters/Fisheyes: Small circular depressions caused by severe incompatibility.[7]

      • Pinholes: Tiny holes left by bubbles that burst late in the drying process.

      • Gloss Reduction: A hazy or dull appearance compared to the control.

      • Orange Peel: An uneven, textured surface.[7]

    • Causality Note: These defects indicate that the defoamer is too incompatible with the system at that concentration, or that it has destabilized the film-forming process. The unique structure of acetylenic diols often minimizes these issues compared to other defoamer chemistries like mineral oil or silicone.[17][18]

Protocol 3: Real-World Application Simulation

This test simulates the stress a coating undergoes during practical application, providing insight into the defoamer's dynamic performance.

Materials:

  • Optimized coating formulation

  • Substrate for application (e.g., polyester film, sealed paper chart)

  • High-porosity sponge roller or brush[7][8]

Procedure:

  • Application:

    • Pour a portion of the optimized coating onto the substrate.

    • Use the sponge roller or brush to apply the coating, working the material back and forth vigorously for 1-2 minutes.

    • Causality Note: A high-porosity roller is intentionally used to entrain a large amount of air, challenging the defoamer's ability to provide rapid foam knockdown.[8]

  • Evaluation:

    • Observe the "knock-down" effect—how quickly the foam bubbles collapse during and immediately after application.

    • Allow the film to dry and inspect the final surface for any residual foam marks or defects, comparing it to a film applied with less agitation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Persistent Microfoam Defoamer dosage is too low; defoamer is too compatible.Increase dosage in small increments (0.1%). If ineffective, consider a more incompatible defoamer or a combination.
Craters or Fisheyes Defoamer dosage is too high; poor incorporation; high incompatibility.Reduce defoamer concentration. Ensure adequate mixing during the let-down stage. Consider a more compatible grade of defoamer.
Loss of Efficiency on Aging Defoamer is being absorbed or solubilized over time.[15]Re-evaluate the defoamer's compatibility. A slightly more incompatible defoamer may show better long-term stability. Add the defoamer in split additions (part in grind, part in let-down).
Gloss Reduction Incompatibility or interaction with other formulation components.Confirm the issue is not present with the control. Reduce defoamer dosage. The molecular structure of acetylenic diols is less prone to causing gloss reduction than traditional defoamers.[18]

References

  • Defoamer for Paint & Coating: Testing Methods, Common Defects & Solutions. (2026, January 19). [Source Not Available].
  • Mastering Performance: The Essentials of Water-Based Coating Formul
  • Test methods for defoamer performance. (2025, February 6). [Source Not Available].
  • A Practical Guide to Defoamers. BASF Insights.
  • Formulating High-Performance Waterborne Epoxy Co
  • Formulating Waterborne DTM Coatings. (2024, July 10). Texochem Industries.
  • Issues, Formation & Foam Control in Paint and Co
  • Waterborne Coating Technologies Steadily Advance Despite Challenges. (2020, January 2). [Source Not Available].
  • Defoamers and air release agents - selection & tests. BYK.
  • PPG's Guide to Waterborne Coatings. (2021, April 21). [Source Not Available].
  • Three Test Methods for the Defoaming Ability of Defoamers. (2022, February 17). Silibase Silicone.
  • 3,6-dimethyl-4-octyne-3,6-diol: Properties, Synthesis, and Industrial Applic
  • Overcoming Performance Challenges with Waterborne DTM Co
  • Formulating Waterborne Coatings, Part 3: Making Colors for Your Application. (2017, February 24). [Source Not Available].
  • How acetylenediol wetting agents work? AEOR Chemical.
  • Basic Knowledge of Waterborne Coating Formulation - Part 1. (2025, November 26). Sinograce Chemical.
  • Ensuring Long-Term Defoaming Performance in Waterborne Coatings. (2026, February 5). Dispersing Agent.
  • Waterborne Coatings - Methods, Benefits and Applic
  • CAS 78-66-0: 3,6-Dimethyl-4-octyn-3,6-diol. CymitQuimica.
  • The Advantage of Acetylenic Diol Surfactants in Latex Applic
  • Acetylenediol. Venus Ethoxyethers Pvt. Ltd..
  • 3,6-Dimethyl-4-octyne-3,6-diol. (2024, April 10). ChemBK.
  • Defoamer Selection in Waterborne Co

Sources

Method

base-protected hydrogenation protocols for synthesizing 3,6-dimethyloctane-3,6-diol

The Hydrogenolysis Bottleneck in Acetylenic Diol Reduction The catalytic hydrogenation of acetylenic diols—specifically the conversion of 3,6-dimethyl-4-octyne-3,6-diol to its fully saturated counterpart, 3,6-dimethyloct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Hydrogenolysis Bottleneck in Acetylenic Diol Reduction

The catalytic hydrogenation of acetylenic diols—specifically the conversion of 3,6-dimethyl-4-octyne-3,6-diol to its fully saturated counterpart, 3,6-dimethyloctane-3,6-diol—is a critical transformation in the synthesis of specialty solvents, surfactants, and polymer additives. However, this reaction is notoriously plagued by competitive side reactions. The tertiary hydroxyl groups situated adjacent to the alkyne are highly susceptible to hydrogenolysis (the cleavage of the C–O bond). Without intervention, standard hydrogenation protocols yield a preponderance of alkane and alkene waste byproducts rather than the target saturated diol.

Mechanistic Causality: Why Base Protection is Non-Negotiable

The causality of this failure mode lies in the surface chemistry of heterogeneous catalysts. Standard catalyst supports, such as activated carbon (in Pd/C) or alumina, inherently possess Lewis and Brønsted acidic sites. During the intermediate stages of alkyne hydrogenation, the substrate forms an allylic or propargylic alcohol intermediate. The acidic sites on the catalyst protonate the hydroxyl group, facilitating rapid dehydration to form conjugated enynes or dienes. These dehydrated intermediates are subsequently hydrogenated into alkane byproducts, irreversibly destroying the target molecule.

To circumvent this, a base-protected protocol is employed. The introduction of a catalytic amount of base—such as potassium hydroxide (KOH)—serves a dual mechanistic purpose. First, it directly neutralizes the acidic sites on the catalyst support. Second, it forms a transient base-diol complex that acts as a selective steric and electronic inhibitor at the active hydrogenolysis sites on the palladium surface 1. While other catalyst poisons like diphenylsulfide have been historically used to suppress hydrogenolysis in various substrates 2, the use of a simple inorganic base like KOH is highly specific and atom-economical for acetylenic diols. This forces the catalytic cycle to strictly adhere to chemoselective alkyne-to-alkane reduction.

Pathway Visualization: Chemoselectivity vs. Cleavage

G SM 3,6-dimethyl-4-octyne-3,6-diol (Substrate) Cat 10% Pd/C + H₂ (30 bar) SM->Cat PathBase Base Modified (KOH) Neutralizes Acid Sites Cat->PathBase Protocol A PathNoBase Unmodified Catalyst Active Acid Sites Cat->PathNoBase Protocol B (Control) InterBase Base-Diol Complex Protects C-OH Bond PathBase->InterBase InterNoBase Protonation of C-OH Dehydration Pathway PathNoBase->InterNoBase Product 3,6-dimethyloctane-3,6-diol (>99% Yield) InterBase->Product Selective Reduction Byproduct Alkanes / Alkenes (Hydrogenolysis Waste) InterNoBase->Byproduct C-O Cleavage

Logical relationship of base-protected hydrogenation vs. hydrogenolysis pathways.

Designing a Self-Validating Protocol

A robust chemical protocol must be a self-validating system. To ensure the integrity of the base-protection mechanism, the workflow incorporates two built-in validation checks:

  • Stoichiometric Hydrogen Tracking: The reduction of one mole of 3,6-dimethyl-4-octyne-3,6-diol requires exactly two moles of H₂. Any excess consumption indicates the onset of hydrogenolysis (which consumes additional H₂ to saturate the cleaved bonds).

  • Baseline Control Excursion: A parallel micro-scale reaction omitting the KOH modifier must be run. If the base-free control does not yield a preponderance of hydrogenolysis byproducts, the primary reaction's success may be a false positive caused by an unusually basic solvent or catalyst batch.

Execution Strategy: Step-by-Step Synthesis of 3,6-Dimethyloctane-3,6-diol

Scale: 100 g Substrate

  • Step 1: Base-Substrate Complexation

    • Reagents: 100 g (0.587 mol) of 3,6-dimethyl-4-octyne-3,6-diol; 100 mL of n-heptane; 0.025 g of KOH (0.025 wt%).

    • Action: In a high-pressure hydrothermal reactor or Parr autoclave, combine the substrate, solvent, and base. Stir the mixture and heat to 65 °C until complete dissolution is achieved.

    • Rationale: This pre-heating step is critical. It ensures the formation of the base-diol complex prior to catalyst exposure, preemptively protecting the tertiary hydroxyl groups 1.

  • Step 2: Catalyst Introduction

    • Reagents: 0.5 g of 10% Palladium on Carbon (Pd/C).

    • Action: Carefully add the Pd/C catalyst to the homogeneous solution. Seal the reactor immediately.

    • Rationale: Adding the catalyst after the base ensures that any inherently acidic sites on the carbon support are immediately neutralized upon contact with the solution.

  • Step 3: Purging and Pressurization

    • Action: Purge the reactor headspace three times with inert nitrogen gas (10 bar) to remove ambient oxygen. Follow with three purges of hydrogen gas. Finally, pressurize the reactor to 30 bar with H₂.

    • Rationale: Strict exclusion of oxygen prevents the formation of explosive H₂/O₂ mixtures and prevents unwanted oxidation of the substrate.

  • Step 4: Catalytic Hydrogenation

    • Action: Maintain the reaction temperature at 65 °C with continuous, vigorous stirring (e.g., 800–1000 RPM). Allow the reaction to proceed overnight.

    • Rationale: Vigorous stirring overcomes the mass transfer limitations inherent in gas-liquid-solid multiphase reactions. The reaction is complete when the theoretical pressure drop stabilizes.

  • Step 5: Catalyst Recovery and Isolation

    • Action: Halt stirring, safely vent residual hydrogen, and purge with nitrogen. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Remove the n-heptane solvent under reduced pressure using a rotary evaporator.

    • Rationale: This yields the target 3,6-dimethyloctane-3,6-diol as a viscous, colorless liquid in quantitative yield without the need for complex chromatographic purification 1.

Comparative Reaction Metrics

The following table summarizes the quantitative data demonstrating the stark contrast between the standard and base-protected protocols.

ParameterStandard Protocol (Control)Base-Protected Protocol
Catalyst 10% Pd/C10% Pd/C
Modifier None0.025 wt% KOH
Solvent n-Heptanen-Heptane
Temperature 65 °C65 °C
H₂ Pressure 30 bar30 bar
Conversion > 99%> 99%
Target Diol Yield Low (< 40%)Quantitative (> 99%)
Hydrogenolysis Byproducts Preponderant (> 60%)Trace (< 1%)

References

  • Title: 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Title: Hydrogen - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Application

Application Notes and Protocols for 3,6-Dimethyloctane-3,6-Diol in Industrial Cleaning and Personal Care Formulations

Abstract: This technical guide provides a comprehensive exploration of 3,6-dimethyloctane-3,6-diol (CAS: 78-65-9), a C10 aliphatic diol, for its application in industrial cleaning and shampoo formulations. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive exploration of 3,6-dimethyloctane-3,6-diol (CAS: 78-65-9), a C10 aliphatic diol, for its application in industrial cleaning and shampoo formulations. While specific literature on this molecule is limited, its structure—a moderately long carbon chain with two tertiary hydroxyl groups—suggests multifunctional potential as a solvent, coupling agent, foam stabilizer, and humectant. This document synthesizes data from related alkane diols and glycols to propose detailed formulation protocols and evaluation methodologies for researchers and formulators.

Introduction to 3,6-Dimethyloctane-3,6-Diol

3,6-Dimethyloctane-3,6-diol is a bifunctional organic compound with the molecular formula C₁₀H₂₂O₂.[1] Its structure consists of an eight-carbon backbone with methyl and hydroxyl groups at the 3 and 6 positions. This configuration imparts a unique balance of hydrophilic (from the two -OH groups) and lipophilic (from the C10 hydrocarbon chain) characteristics.

Table 1: Physicochemical Properties of 3,6-Dimethyloctane-3,6-diol

PropertyValueSource
CAS Number 78-65-9PubChem[1]
Molecular Formula C₁₀H₂₂O₂PubChem[1]
Molecular Weight 174.28 g/mol PubChem[1]
IUPAC Name 3,6-dimethyloctane-3,6-diolPubChem[1]
Predicted XLogP3 1.9PubChem[1]

The presence of two tertiary hydroxyl groups suggests good chemical stability and the potential for hydrogen bonding, which is critical for its function as a solvent and formulation stabilizer. This guide outlines its potential utility and provides robust protocols for its evaluation in two distinct, high-performance systems: industrial degreasers and personal care shampoos.

Application in Industrial Cleaning Formulations

Scientific Rationale: A Multifunctional Co-solvent

In industrial and institutional (I&I) cleaning, formulators constantly seek to balance performance, safety, and environmental impact. Glycols and glycol ethers are staple ingredients, prized for their excellent solvency for both oils and water-based soils, their ability to act as coupling agents to stabilize complex mixtures, and their compatibility with surfactants.[2][3][4] These co-solvents enhance cleaning performance by improving soil penetration and emulsification, allowing surfactants to work more effectively.[2]

3,6-Dimethyloctane-3,6-diol is hypothesized to function as an effective co-solvent and coupling agent. Its C10 backbone provides the necessary lipophilicity to interact with and dissolve greases, oils, and other organic soils. Simultaneously, its two hydroxyl groups offer hydrophilicity, enabling it to couple the organic phase with the aqueous phase of the cleaner, preventing phase separation and boosting overall stability and performance. This dual nature is critical for creating effective, concentrated, and stable cleaning formulations.[5][6]

Caption: Proposed role of the diol as a coupling agent.

Experimental Protocol: Heavy-Duty Degreaser Formulation

This protocol evaluates 3,6-dimethyloctane-3,6-diol as a partial replacement for a conventional glycol ether solvent in a heavy-duty degreaser formulation.

Objective: To assess the impact of 3,6-dimethyloctane-3,6-diol on cleaning performance and formulation stability.

Table 2: Heavy-Duty Degreaser Formulations (% w/w)

IngredientINCI NameFunctionControl (%)Test (%)
Deionized WaterAquaSolvent72.072.0
Tetrasodium EDTATetrasodium EDTAChelating Agent2.02.0
Sodium MetasilicateSodium MetasilicateBuilder / Alkalinity3.03.0
Nonionic SurfactantAlcohol EthoxylatePrimary Surfactant8.08.0
Dipropylene Glycol n-Butyl Ether (DPnB)Dipropylene Glycol n-Butyl EtherCo-solvent15.07.5
3,6-Dimethyloctane-3,6-diol 3,6-Dimethyloctane-3,6-diol Test Co-solvent 0.0 7.5
Total 100.0 100.0

Protocol Steps:

  • Preparation: To a clean beaker, add Deionized Water at room temperature.

  • Chelant & Builder: Begin moderate agitation and add Tetrasodium EDTA. Stir until fully dissolved. Slowly add Sodium Metasilicate and stir until the solution is clear.

  • Surfactant Addition: Add the Alcohol Ethoxylate surfactant and stir until the solution is homogeneous.

  • Solvent Addition:

    • For Control: Slowly add the Dipropylene Glycol n-Butyl Ether.

    • For Test: Slowly add the Dipropylene Glycol n-Butyl Ether followed by the 3,6-Dimethyloctane-3,6-diol.

  • Final Mixing: Continue stirring for 15-20 minutes until the formulation is uniform and clear.

  • Quality Control: Measure and record the final pH and viscosity. Observe the formulation for clarity and phase stability at room temperature (25°C) and under accelerated aging conditions (40°C) for 4 weeks.

Performance Evaluation: Gravimetric Soil Removal
  • Substrate Preparation: Pre-weigh clean, stainless steel coupons (3"x5").

  • Soiling: Apply a standardized industrial grease (e.g., lithium grease with carbon black) evenly across each coupon (approx. 0.5 g). Record the exact weight of the soiled coupon.

  • Cleaning Test: Immerse each soiled coupon into 200 mL of the respective degreaser formulation (Control or Test). Agitate mechanically for 5 minutes at a constant speed.

  • Rinsing & Drying: Remove coupons, rinse thoroughly with deionized water for 30 seconds, and dry in an oven at 60°C until a constant weight is achieved.

  • Calculation: Record the final weight. Calculate the percentage of soil removed using the formula:

    • Soil Removal (%) = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] x 100

  • Analysis: Compare the soil removal efficiency of the Test formulation against the Control. Perform the test in triplicate for statistical validity.

Application in Shampoo Formulations

Scientific Rationale: Foam Enhancement and Conditioning

In hair care, consumer perception is strongly linked to foam quality and the post-rinse feel of the hair. While primary surfactants generate foam, auxiliary ingredients are often required to enhance foam volume, creaminess, and stability, especially in the presence of sebum. A British patent discloses that alkane diols, including 3,6-dimethyloctane-3,6-diol, can be used in shampoo compositions to generate a large volume of stable foam when combined with surfactants and fatty acid alkylolamides.[7] The mechanism is likely due to the diol's ability to position itself at the air-water interface within the foam lamella, reducing drainage and preventing bubble coalescence.

Furthermore, diols can serve multiple functions in personal care. Their hydroxyl groups can attract water, providing a humectant effect that helps moisturize the hair and scalp. Some aliphatic diols are also known to have preservative properties, potentially reducing the load on the primary preservative system.[8] In a shampoo, 3,6-dimethyloctane-3,6-diol could therefore act as a foam booster, a mild conditioning agent, and a preservative potentiator.

G cluster_prep Formulation Preparation cluster_test Performance Testing prep1 1. Prepare Aqueous Phase: Water + Thickeners prep2 2. Add Surfactants: Primary + Secondary prep1->prep2 prep3 3. Add Functional Actives: Conditioners, Diol, Preservative prep2->prep3 prep4 4. Adjust pH & Viscosity prep3->prep4 test1 A. Foam Test (Cylinder Shake) prep4->test1 Evaluate Formulation test2 B. Hair Tress Analysis (Wet/Dry Combing) test1->test2 test3 C. Sensory Panel (Feel & Appearance) test2->test3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,6-Dimethyloctane-3,6-diol and Mitigation of Hydrogenolysis Byproducts

Welcome to the technical support center for the synthesis of 3,6-dimethyloctane-3,6-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,6-dimethyloctane-3,6-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this synthesis, particularly the formation of unwanted hydrogenolysis byproducts. Our goal is to provide field-proven insights and actionable troubleshooting strategies rooted in established chemical principles.

Section 1: Synthesis Overview & The Core Challenge

This section provides a foundational understanding of the standard synthetic pathway to 3,6-dimethyloctane-3,6-diol and introduces the primary side reaction that complicates this process.

FAQ 1: What is the standard synthetic route to 3,6-dimethyloctane-3,6-diol?

The most common and efficient method for preparing 3,6-dimethyloctane-3,6-diol is a two-step process. It begins with the synthesis of the alkyne precursor, 3,6-dimethyl-4-octyne-3,6-diol, which is then subjected to catalytic hydrogenation to saturate the carbon-carbon triple bond.[1]

  • Step 1: Alkyne Formation: The precursor, 3,6-dimethyl-4-octyne-3,6-diol, is typically synthesized via a Grignard reaction or by coupling smaller acetylenic alcohols.[1] This molecule features a central alkyne bond flanked by two tertiary alcohol functional groups.

  • Step 2: Catalytic Hydrogenation: The alkyne is reduced to the corresponding alkane using a catalyst and a hydrogen source to yield the final product, 3,6-dimethyloctane-3,6-diol.[2][3] It is this crucial step where side reactions, specifically hydrogenolysis, can occur.

cluster_0 Step 1: Alkyne Synthesis cluster_1 Step 2: Catalytic Hydrogenation Precursors 3-Methyl-1-pentyn-3-ol + 2-Butanone Alkyne 3,6-Dimethyl-4-octyne-3,6-diol Precursors->Alkyne Grignard Reaction Alkane 3,6-Dimethyloctane-3,6-diol (Target Product) Alkyne->Alkane + H₂, Catalyst

Caption: Overall synthetic pathway to 3,6-dimethyloctane-3,6-diol.

FAQ 2: What is hydrogenolysis, and why is it a problem in this specific synthesis?

Hydrogenolysis is a chemical reaction where a carbon-heteroatom bond (in this case, a C-O bond) is cleaved or "lysed" by hydrogen. In the context of this synthesis, the tertiary alcohol groups are susceptible to cleavage under certain catalytic hydrogenation conditions.[4][5]

The core challenge arises because the conditions required to hydrogenate the sterically hindered alkyne can also be harsh enough to promote the hydrogenolysis of the tertiary C-O bonds. This leads to the formation of deoxygenated byproducts, reducing the yield and purity of the desired diol. Unlike primary or secondary alcohols, tertiary alcohols can be particularly prone to this side reaction, sometimes proceeding through a dehydration-hydrogenation pathway.[4][6]

Start 3,6-Dimethyl-4-octyne-3,6-diol + H₂ / Catalyst Desired Desired Pathway: Hydrogenation Start->Desired Undesired Side Reaction: Hydrogenolysis Start->Undesired Product_Good 3,6-Dimethyloctane-3,6-diol (Target Diol) Desired->Product_Good High Selectivity Product_Bad 3,6-Dimethyloctane & other deoxygenated byproducts Undesired->Product_Bad Low Selectivity

Caption: Competing reaction pathways during hydrogenation.

Section 2: Troubleshooting Guide - Preventing Hydrogenolysis

This section addresses the most critical issue: minimizing byproduct formation. The key to success lies in carefully selecting the catalyst and optimizing reaction conditions to favor hydrogenation over hydrogenolysis.

FAQ 3: My reaction is producing significant deoxygenated byproducts. How can I improve selectivity towards the diol?

Observing hydrogenolysis byproducts is a common issue. To enhance selectivity, a multi-faceted approach involving catalyst choice, reaction conditions, and monitoring is required.

A. Catalyst Selection: The Primary Control Factor

The catalyst is the most influential variable. Highly active catalysts like standard Palladium on Carbon (Pd/C) can be overly aggressive, promoting C-O bond cleavage.[4][5]

Catalyst SystemTypical ApplicationSuitability for Diol SynthesisRationale & Key Considerations
Pd/C (Standard) General purpose hydrogenationLow to Moderate Highly active, often leads to significant hydrogenolysis.[4] Use only under very mild conditions as a last resort.
Raney Nickel (Ra-Ni) Reduction of various functional groupsGood Generally less prone to causing hydrogenolysis of non-benzylic alcohols compared to Pd/C.[7] Requires careful handling as it can be pyrophoric.
PtO₂ (Adams' catalyst) Hydrogenation of alkenes, alkynesModerate to Good Effective for hydrogenation, but selectivity can be variable. Requires optimization of solvent and conditions.
Pd/CaCO₃ (Lindlar type) Alkyne to cis-alkenePoor (for full saturation) Designed for partial hydrogenation. While it prevents over-reduction, it's not suitable for alkyne-to-alkane conversion.[8]
Pd/C with a Poison Selective hydrogenationExcellent (Recommended) Adding a catalyst "poison" like diphenylsulfide or quinoline deactivates the most aggressive catalytic sites responsible for hydrogenolysis.[9][10]

Recommendation: Start with a less aggressive catalyst like Raney Nickel or, for a more controlled approach, use a standard Pd/C catalyst in the presence of a selective poison.

B. Reaction Conditions: Fine-Tuning for Success

  • Hydrogen Pressure: High hydrogen pressure can favor hydrogenolysis. Operate at the lowest pressure that still allows for a reasonable reaction rate. Pressures in the range of 1-5 atm are often sufficient and preferable to higher pressures.[2]

  • Temperature: Hydrogenolysis is often more sensitive to temperature increases than hydrogenation. Conduct the reaction at or near room temperature if the reaction rate is acceptable. Avoid excessive heating.

  • Solvent Choice: The solvent can influence the interaction between the substrate and the catalyst surface. Protic solvents like ethanol are common, but aprotic solvents like ethyl acetate or THF should also be considered, as they can sometimes modulate catalyst activity and improve selectivity.[11]

  • Reaction Time & Monitoring: Do not let the reaction run unnecessarily long. Once the starting alkyne is consumed, the catalyst may begin to act on the desired diol product. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material disappears.

Section 3: Detailed Protocols

This section provides a validated, step-by-step protocol designed to maximize the yield of 3,6-dimethyloctane-3,6-diol while minimizing hydrogenolysis.

FAQ 4: Can you provide a detailed protocol for the selective hydrogenation of 3,6-dimethyl-4-octyne-3,6-diol?

This protocol utilizes mild conditions and a common catalyst to favor the desired transformation.

Protocol: Selective Hydrogenation using Palladium on Carbon

Materials:

  • 3,6-dimethyl-4-octyne-3,6-diol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (2-5 mol%)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or high-pressure autoclave

  • Celite or another filtration aid

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel or a round-bottom flask, add the 3,6-dimethyl-4-octyne-3,6-diol.

  • Solvent and Catalyst Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol). Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Dry Pd/C can be pyrophoric and may ignite in the presence of air and solvent.

  • System Purge: Seal the vessel and purge the system several times with hydrogen gas to remove all air.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (start with 1-3 atm) or affix a hydrogen-filled balloon.[2]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress every 1-2 hours by carefully taking a small aliquot, filtering it through a pipette with a cotton plug, and analyzing by TLC or GC-MS.

  • Workup: Once the starting material is consumed, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite to completely remove the Pd/C catalyst. Wash the Celite pad thoroughly with the solvent to recover all the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 3,6-dimethyloctane-3,6-diol by recrystallization or column chromatography.

Caption: Experimental workflow for selective hydrogenation.

Section 4: Mechanistic Insights

Understanding the "why" behind these strategies is key to adapting them to your specific experimental setup.

FAQ 5: What is the proposed mechanism for hydrogenolysis of tertiary alcohols, and how do the recommended strategies prevent it?

While multiple pathways can exist, a prevalent mechanism for the hydrogenolysis of tertiary alcohols involves an acid-catalyzed elimination (dehydration) to form an alkene intermediate, which is then subsequently hydrogenated to the corresponding alkane.[4]

cluster_mech Hydrogenolysis via Elimination-Hydrogenation TertiaryAlcohol Tertiary Alcohol (on product molecule) Protonation Protonation of -OH TertiaryAlcohol->Protonation + H⁺ (from catalyst surface or acidic support) WaterLoss Loss of H₂O Protonation->WaterLoss Alkene Alkene Intermediate WaterLoss->Alkene - H⁺ Alkane Alkane Byproduct Alkene->Alkane + H₂ / Catalyst p1 p2

Caption: Plausible mechanism for hydrogenolysis of tertiary alcohols.

How Mitigation Strategies Intervene:

  • Milder Conditions (Low T, Low P): The initial dehydration step has a higher activation energy than the desired hydrogenation of the alkyne. By using lower temperatures and pressures, you provide enough energy for the intended reaction while staying below the threshold required for efficient C-O bond cleavage.

  • Catalyst Choice & Poisons: Highly active sites on a catalyst surface can facilitate both the protonation and C-O cleavage steps. Catalyst poisons work by preferentially adsorbing to these highly active sites, effectively blocking them.[10] This leaves the less active sites, which are still capable of hydrogenating the C≡C bond but are not energetic enough to promote significant hydrogenolysis.

By implementing these informed strategies, you can effectively steer the reaction away from the undesired hydrogenolysis pathway and achieve a high yield of pure 3,6-dimethyloctane-3,6-diol.

References

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. ACS Catalysis. Available at: [Link]

  • Highly selective electrochemical hydrogenation of alkynes: Rapid construction of mechanochromic materials. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis. Available at: [Link]

  • Semi-hydrogenation of alkynes. Wikipedia. Available at: [Link]

  • Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing. Available at: [Link]

  • Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. ResearchGate. Available at: [Link]

  • Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). PubMed Central. Available at: [Link]

  • Alkane synthesis by alkyne reduction. Organic Chemistry Portal. Available at: [Link]

  • Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts. ACS Publications. Available at: [Link]

  • Reductive deoxygenation of tertiary alcohols: a cobalt-catalyzed hydrosilylation approach. RSC Publishing. Available at: [Link]

  • Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. ResearchGate. Available at: [Link]

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available at: [Link]

  • Formaldehyde resistant catalyst for hydrogenation and hydrogenolysis of aldehydes, acetals, and esters. Google Patents.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available at: [Link]

  • 3,6-Dimethyloctane-3,6-diol. PubChem. Available at: [Link]

  • Redox-Triggered C-C Coupling of Diols and Alkynes: Synthesis of β,γ-Unsaturated α-Hydroxyketones and Furans via Ruthenium Catalyzed Hydrohydroxyalkylation. PubMed Central. Available at: [Link]

  • Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. PubMed Central. Available at: [Link]

  • Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Available at: [Link]

  • Efficient partial hydrogenation of 2-butyne-1,4-diol and other alkynes under microwave irradiation. IRIS-AperTO - UniTo. Available at: [Link]

  • On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. PubMed Central. Available at: [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PubMed Central. Available at: [Link]

  • Hydrogenation versus hydrogenolysis during alkaline electrochemical valorization of 5-hydroxymethylfurfural over oxide-derived Cu-bimetallics. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Improving Selectivity in 2-Butyne-1,4-diol Hydrogenation using Biogenic Pt Catalysts. Semantic Scholar. Available at: [Link]

  • Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Google Patents.
  • Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. YouTube. Available at: [Link]

  • Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl). RSC Publishing. Available at: [Link]

Sources

Optimization

optimizing Pd/C catalyst loading for 3,6-dimethyloctane-3,6-diol hydrogenation

Technical Support Center: Optimizing Pd/C Catalyst for Alkyne Hydrogenation Topic: Optimizing Palladium on Carbon (Pd/C) Catalyst Loading for the Hydrogenation of 3,6-Dimethyloct-4-yne-3,6-diol to 3,6-Dimethyloctane-3,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Pd/C Catalyst for Alkyne Hydrogenation

Topic: Optimizing Palladium on Carbon (Pd/C) Catalyst Loading for the Hydrogenation of 3,6-Dimethyloct-4-yne-3,6-diol to 3,6-Dimethyloctane-3,6-diol.

Forword from the Senior Application Scientist: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the catalytic hydrogenation of the alkyne precursor, 3,6-dimethyloct-4-yne-3,6-diol. The ultimate goal is its complete conversion to the saturated diol, 3,6-dimethyloctane-3,6-diol. While the principles discussed are broadly applicable, the specific advice is tailored to address the common challenges encountered with this sterically hindered tertiary alkynediol. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the hydrogenation process.

Q1: What is the primary goal of this hydrogenation and why is Pd/C a suitable catalyst?

The primary objective is the complete saturation of the carbon-carbon triple bond in 3,6-dimethyloct-4-yne-3,6-diol to yield 3,6-dimethyloctane-3,6-diol. This transformation is a reduction reaction, adding four hydrogen atoms across the alkyne. Palladium on carbon (Pd/C) is a widely used and highly effective heterogeneous catalyst for this purpose.[1] Its high surface area and the catalytic activity of palladium facilitate the dissociation of hydrogen gas (H₂) and its addition to the unsaturated bond.[2] For complete saturation to the alkane, Pd/C is generally more effective than poisoned catalysts like Lindlar's catalyst, which are designed to stop at the alkene stage.[3]

Q2: What is a typical starting catalyst loading (wt%) for this reaction?

For a standard lab-scale reaction, a starting catalyst loading of 1-5% by weight of the substrate (3,6-dimethyloct-4-yne-3,6-diol) is a common and effective starting point. For particularly challenging or hindered substrates, this may be increased to 10 wt%.[4] It is often more precise to calculate loading based on mole percent (mol%) of the palladium metal itself, with 1-10 mol% being a typical range.[5]

Q3: What are the main safety concerns when working with Pd/C and hydrogen?

There are two primary hazards:

  • Hydrogen Gas (H₂): Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (4-76%).[6] All reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[7]

  • Palladium on Carbon (Pd/C): The catalyst itself, especially after being charged with hydrogen, is pyrophoric.[6] This means it can spontaneously ignite upon exposure to air. It is crucial to never allow the catalyst to become dry during filtration and to handle it under an inert atmosphere whenever possible.[6][8][9]

Q4: Which solvents are recommended for this hydrogenation?

Protic solvents like ethanol, methanol, or acetic acid generally accelerate the rate of hydrogenation and are excellent choices.[10] Ethyl acetate and tetrahydrofuran (THF) are also commonly used. The key is to select a solvent that fully dissolves the starting material and product, is inert to the reaction conditions, and is easily removed during workup.[5][11]

Part 2: Troubleshooting Guide: Low Conversion or Stalled Reactions

One of the most frequent issues encountered is incomplete conversion of the starting material. This guide provides a systematic approach to diagnosing and resolving this problem.

Q5: My reaction has stalled with significant starting material remaining. What is the most likely cause?

Low or no conversion can typically be traced back to one of three areas: the catalyst, the substrate/solvent purity, or the reaction conditions. A systematic check of these factors is the most efficient way to identify the root cause.[4][5]

Logical Troubleshooting Workflow

The following diagram illustrates a structured approach to diagnosing the cause of low conversion.

G Start Low Conversion Observed Cat_Check 1. Assess Catalyst Start->Cat_Check Sub_Check 2. Evaluate Substrate & Solvent Start->Sub_Check Cond_Check 3. Verify Reaction Conditions Start->Cond_Check Cat_Poison Poisoning Suspected? (e.g., sulfur, nitrogen impurities) Cat_Check->Cat_Poison Check Cat_Inactive Old or Improperly Handled Catalyst? Cat_Check->Cat_Inactive Check Cat_Loading Insufficient Loading? Cat_Check->Cat_Loading Check Sub_Impure Substrate Impurities? Sub_Check->Sub_Impure Check Sol_Prob Inappropriate or Wet Solvent? Sub_Check->Sol_Prob Check H2_Prob Poor H₂ Delivery? (Leak, poor agitation) Cond_Check->H2_Prob Check TP_Prob Suboptimal Temp. or Pressure? Cond_Check->TP_Prob Check Solve_Poison Action: Purify substrate. Use high-purity solvent. Cat_Poison->Solve_Poison Yes Solve_Inactive Action: Use a fresh batch of catalyst. Cat_Inactive->Solve_Inactive Yes Solve_Loading Action: Increase catalyst loading incrementally. Cat_Loading->Solve_Loading Yes Solve_Sub Action: Re-purify substrate (e.g., recrystallization). Sub_Impure->Solve_Sub Yes Solve_Sol Action: Use dry, deoxygenated, appropriate solvent. Sol_Prob->Solve_Sol Yes Solve_H2 Action: Check for leaks. Increase stirring speed. H2_Prob->Solve_H2 Yes Solve_TP Action: Increase H₂ pressure. Slightly warm if necessary. TP_Prob->Solve_TP Yes

Caption: Troubleshooting workflow for low conversion.

Cause 1: Catalyst Inactivity or Poisoning

The catalyst is the most critical component. Its activity can be compromised in several ways:

  • Catalyst Poisoning: This is a very common issue. The active sites on the palladium surface can be irreversibly blocked by poisons.[5]

    • Common Culprits: Sulfur compounds (e.g., thiols, sulfides from starting materials or reagents), nitrogen-containing functional groups in the substrate itself, or trace metals can act as potent poisons.[5][12]

    • Solution: Purify the starting material (3,6-dimethyloct-4-yne-3,6-diol) by recrystallization or chromatography. Ensure you are using high-purity, deoxygenated solvents.[4]

  • Improper Handling/Storage: Pd/C can be deactivated by exposure to air, especially if it's an older batch.[4]

    • Solution: Always use a fresh batch of catalyst if you suspect the activity of your current stock. Handle the catalyst under an inert atmosphere (like nitrogen or argon) as much as possible.[4]

  • Insufficient Loading: The amount of catalyst may simply be too low for the reaction scale or the substrate's reactivity.

    • Solution: A modest increase in catalyst loading (e.g., from 2 wt% to 5 wt%, or 5 wt% to 10 wt%) can overcome minor activity issues and increase the reaction rate.[4][13]

Cause 2: Poor Reaction Conditions
  • Inadequate Hydrogen Supply: The reaction is dependent on good contact between the hydrogen gas, the substrate in solution, and the solid catalyst.

    • Mass Transfer Limitation: If stirring is too slow, the hydrogen gas in the headspace won't dissolve into the liquid phase and reach the catalyst surface efficiently.[5][11] This is a very common issue in heterogeneous catalysis.

    • Solution: Ensure vigorous stirring (a vortex should be visible). For larger scales, mechanical stirring is superior to magnetic stirring. Also, check your apparatus for leaks. A deflating hydrogen balloon is a good sign the system is sealed and consuming gas.[14]

  • Suboptimal Temperature or Pressure:

    • Explanation: While many hydrogenations proceed well at room temperature and atmospheric pressure (balloon), hindered substrates may require more forcing conditions.[5] Increasing pressure increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction.[11] Gentle warming can also increase the rate, but excessive heat can promote side reactions or catalyst deactivation.[11][15]

    • Solution: If the reaction is slow at atmospheric pressure, consider using a Parr shaker or a similar apparatus that allows for elevated hydrogen pressures (e.g., 50 psi).[16]

Part 3: Optimizing Catalyst Loading & Selectivity

Optimizing catalyst loading is a balance between reaction efficiency, cost, and safety.

Q6: What are the negative consequences of using excessive catalyst loading?

While adding more catalyst can speed up a reaction, it has several drawbacks:

  • Cost: Palladium is an expensive precious metal. Using more than necessary is economically inefficient.

  • Safety: A larger amount of pyrophoric catalyst increases the fire risk during filtration and handling.[6]

  • Side Reactions: Very high catalyst loadings can sometimes lead to undesired side reactions, such as hydrogenolysis (cleavage of C-O bonds), although this is less common for robust C-O bonds in diols compared to, for example, benzyl ethers.[17]

  • Difficult Filtration: Filtering a large amount of fine black powder can be challenging and may lead to product loss.

Q7: How can I systematically determine the optimal catalyst loading?

Run a series of small-scale parallel reactions, keeping all other parameters (substrate concentration, solvent, temperature, pressure, stirring speed) constant. Monitor the reactions over time by a suitable analytical method (TLC, GC, or NMR).

Parameter Experiment 1 (Low) Experiment 2 (Mid) Experiment 3 (High) Objective
Catalyst Loading (wt%) 0.5 - 1.0 %2.0 - 5.0 %8.0 - 10.0 %Find the lowest loading that achieves full conversion in a reasonable time.
Monitoring Interval 2, 6, 12, 24 hours1, 2, 4, 8 hours0.5, 1, 2, 4 hoursDetermine the reaction rate at each loading.
Target Outcome >99% conversion of starting material to the desired 3,6-dimethyloctane-3,6-diol with minimal byproduct formation.

Q8: I see an intermediate building up in my reaction. What is it and how do I get it to convert?

The hydrogenation of an alkyne to an alkane is a two-step process. The intermediate is the corresponding alkene, in this case, cis-3,6-dimethyloct-4-ene-3,6-diol.

G Alkyne 3,6-Dimethyloct-4-yne-3,6-diol (Starting Material) Alkene cis-3,6-Dimethyloct-4-ene-3,6-diol (Intermediate) Alkyne->Alkene + H₂ (fast) Alkane 3,6-Dimethyloctane-3,6-diol (Final Product) Alkene->Alkane + H₂ (slower)

Sources

Troubleshooting

Technical Support Center: Optimizing DEDMO Yield in the Catalytic Dehydration of 3,6-Dimethyloctane-3,6-diol

Welcome to the technical support center for the synthesis of 2,5-diethyl-2,5-dimethyltetrahydrofuran (DEDMO). This guide is designed for researchers, chemists, and process development professionals engaged in the catalyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-diethyl-2,5-dimethyltetrahydrofuran (DEDMO). This guide is designed for researchers, chemists, and process development professionals engaged in the catalytic dehydration of 3,6-dimethyloctane-3,6-diol. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize your product yield and purity.

Foundational Principles: The Reaction Landscape

The conversion of 3,6-dimethyloctane-3,6-diol to DEDMO is an acid-catalyzed intramolecular cyclization, specifically a dehydration reaction. The substrate is a tertiary diol, which dictates the mechanistic pathway and the potential side reactions. Understanding this foundation is critical for effective troubleshooting.

The core mechanism proceeds via a protonation-elimination-cyclization sequence:

  • Protonation: An acid catalyst protonates one of the tertiary hydroxyl groups, converting it into a good leaving group (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation.

  • Intramolecular Cyclization: The lone pair of electrons on the second hydroxyl group acts as an internal nucleophile, attacking the carbocation center to form a five-membered ring.

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final DEDMO product.

Reaction_Mechanism Figure 1: DEDMO Synthesis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation Diol 3,6-Dimethyloctane-3,6-diol ProtonatedDiol Protonated Diol Diol->ProtonatedDiol + H⁺ Carbocation Tertiary Carbocation ProtonatedDiol->Carbocation - H₂O ProtonatedEther Protonated DEDMO Carbocation->ProtonatedEther Ring Closure DEDMO DEDMO Product ProtonatedEther->DEDMO - H⁺

Caption: Figure 1: DEDMO Synthesis Mechanism

The challenge in maximizing DEDMO yield lies in managing the competing reaction pathways available to the carbocation intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during this synthesis in a practical question-and-answer format.

Question 1: My yield is consistently low, and my crude product analysis (GC-MS, ¹H NMR) shows a significant percentage of dienes and other unsaturated hydrocarbons. What is causing this, and how can I promote cyclization?

Answer: This is the most common issue and points directly to the E1 elimination pathway competing with the desired intramolecular cyclization. The tertiary carbocation intermediate, instead of being captured by the internal hydroxyl group, loses a proton from an adjacent carbon, forming a double bond.

Causality:

  • High Temperature: While higher temperatures increase the overall reaction rate, they disproportionately favor the elimination pathway, which typically has a higher activation energy than cyclization.

  • Strong Brønsted Acidity: Highly acidic catalysts (e.g., concentrated sulfuric acid) aggressively promote protonation and can also facilitate the deprotonation step leading to alkenes.

  • Reaction Time: Extended reaction times at high temperatures can lead to the slow decomposition of the desired product back into elimination byproducts.

Solutions:

  • Reduce Reaction Temperature: This is the first parameter to adjust. Systematically lower the temperature in 10-15 °C increments and monitor the product distribution. The optimal temperature will be a compromise between an acceptable reaction rate and high selectivity for DEDMO.[1][2]

  • Change the Catalyst: Shift from strong, homogeneous mineral acids to milder or solid acid catalysts. Solid acids like gamma-alumina (γ-Al₂O₃) or acidic zeolites often provide a better balance of acid strength for this transformation and can be easily filtered out.[3] Iodine has also been reported as an effective catalyst for the cyclization of diols, often under solvent-free conditions, which can suppress elimination pathways.[4]

  • Employ Lewis Acids: Consider using Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂).[5] Lewis acids activate the hydroxyl group by coordination rather than direct protonation, which can create a less reactive intermediate that is more selective towards cyclization.

Question 2: My reaction mixture becomes viscous and I'm isolating a high-molecular-weight, sticky residue, significantly reducing the yield of distillable DEDMO. What is this residue and how can it be avoided?

Answer: This indicates that intermolecular reactions are dominating. Instead of the two hydroxyl groups within the same molecule reacting, one diol molecule is reacting with another, leading to the formation of polyethers or other oligomeric species.

Causality:

  • High Substrate Concentration: At high concentrations, the statistical probability of a reactive intermediate encountering another diol molecule is much higher than the probability of its own "tail" swinging around to cyclize. This is a fundamental principle of intramolecular versus intermolecular reactions.

Solutions:

  • Apply the High-Dilution Principle: Run the reaction at a significantly lower concentration. By increasing the solvent volume, you decrease the likelihood of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. A good starting point is to decrease the initial concentration by a factor of 5 to 10.

  • Use a Syringe Pump for Slow Addition: A more advanced technique is to add the diol substrate slowly over several hours (using a syringe pump) to a heated solution of the catalyst in the solvent. This method keeps the instantaneous concentration of the free diol extremely low, ensuring that as soon as a molecule becomes activated, its most likely reaction partner is its own second hydroxyl group.

Troubleshooting_Flowchart Figure 2: Troubleshooting Logic Flow Start Low DEDMO Yield CheckAlkenes High Alkene Content in Crude Product? Start->CheckAlkenes CheckPolymer High Polymer/Residue Content? Start->CheckPolymer Sol_SlowRate Issue: Poor Reaction Rate Solutions: 1. Increase Catalyst Loading 2. Cautiously Increase Temperature 3. Screen Different Catalysts 4. Ensure Catalyst is Active/Dry Start->Sol_SlowRate Reaction is slow or stalled Sol_Alkenes Issue: E1 Elimination is Dominant Solutions: 1. Lower Reaction Temperature 2. Use Milder Catalyst (γ-Al₂O₃, Iodine) 3. Switch to Lewis Acid Catalyst (BF₃·OEt₂) CheckAlkenes->Sol_Alkenes Yes Sol_Polymer Issue: Intermolecular Reaction is Dominant Solutions: 1. Decrease Substrate Concentration 2. Use Slow Addition (Syringe Pump) CheckPolymer->Sol_Polymer Yes

Caption: Figure 2: Troubleshooting Logic Flow

Question 3: The reaction is extremely slow or stalls before reaching full conversion, even after several hours. How can I improve the kinetics without promoting side reactions?

Answer: This situation arises from insufficient catalytic activity or non-optimal reaction conditions. The key is to enhance the rate of the desired reaction without crossing the activation energy threshold for competing pathways.

Causality:

  • Low Temperature: The temperature may be too low for the chosen catalyst to be effective.

  • Catalyst Deactivation: Water, the byproduct of the reaction, can deactivate some acid catalysts. Impurities in the starting material can also poison the catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a practical reaction rate.

Solutions:

  • Optimize Catalyst Loading: Perform a series of small-scale experiments with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.

  • Systematic Temperature Screening: Carefully increase the reaction temperature in small increments, analyzing an aliquot at each new setpoint to track the ratio of DEDMO to byproducts. This helps identify the "sweet spot" for your specific catalytic system.

  • Ensure Anhydrous Conditions: Use a Dean-Stark trap or add molecular sieves to the reaction mixture to continuously remove the water byproduct. This drives the equilibrium toward the product and can prevent catalyst deactivation.

  • Catalyst Activation: Ensure any solid catalysts are properly activated before use. For example, γ-Al₂O₃ should be calcined at high temperature (e.g., 400-500 °C) under vacuum or a stream of inert gas to remove adsorbed water.

Data Summary and Protocols

Table 1: Comparison of Catalytic Systems for Diol Dehydration
Catalyst SystemTypical Temp. (°C)SolventDEDMO Yield/SelectivityKey Considerations & Common Byproducts
H₂SO₄ (conc.) 50 - 100TolueneLow to ModerateEasy to handle but low selectivity. Major byproducts: Alkenes, polymers. Difficult workup.
p-TsOH 80 - 110TolueneModerate to GoodMilder than H₂SO₄, better selectivity. Byproducts: Alkenes. Requires Dean-Stark trap for water removal.
γ-Al₂O₃ 150 - 250None or High-boiling solventGood to ExcellentHeterogeneous, easily removed. Requires higher temps. Byproducts: Alkenes if temp is too high.[3]
Iodine (I₂) 60 - 120Solvent-freeGood to ExcellentMild conditions, often high selectivity. Can be used in catalytic amounts.[4] Byproducts: Minimal if temp is controlled.
BF₃·OEt₂ 0 - 50DichloromethaneGood to ExcellentLewis acid, often very selective for cyclization.[5] Moisture sensitive. Byproducts: Minimal.
Experimental Protocol: DEDMO Synthesis via γ-Alumina Catalysis

This protocol provides a robust starting point for optimization using a reusable, heterogeneous catalyst.

1. Catalyst Activation:

  • Place commercially available γ-Al₂O₃ (pellets or powder) in a flask.

  • Heat to 450 °C under a slow stream of dry nitrogen or under high vacuum for 4-6 hours.

  • Cool to room temperature under a nitrogen atmosphere and store in a desiccator until use.

2. Reaction Setup:

  • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap.

  • Charge the flask with the activated γ-Al₂O₃ (e.g., 5-10 wt% relative to the diol).

  • Add a suitable high-boiling, inert solvent such as toluene or xylene.

  • Fill the Dean-Stark trap with the same solvent.

3. Reaction Execution:

  • Heat the solvent and catalyst mixture to reflux.

  • In a separate flask, dissolve the 3,6-dimethyloctane-3,6-diol in a small amount of the reaction solvent.

  • Slowly add the diol solution to the refluxing mixture over 2-4 hours using a dropping funnel or syringe pump.

  • Continue to heat at reflux, monitoring the reaction progress by collecting aliquots from the reaction mixture and analyzing via GC. Water will collect in the Dean-Stark trap.

  • Once the starting material is consumed, cool the reaction to room temperature.

4. Workup and Purification:

  • Filter the reaction mixture to recover the γ-Al₂O₃ catalyst. The catalyst can be washed with solvent, dried, and reactivated for future use.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any leached acidic species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude DEDMO by fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction's progress?

    • A: Gas Chromatography (GC) is the ideal method. It allows for quantitative analysis of the starting material, the DEDMO product, and key alkene byproducts, giving you a clear picture of yield and selectivity over time. Thin Layer Chromatography (TLC) can also be used for a quick qualitative check.

  • Q: Can I use a different starting diol isomer?

    • A: Yes, the principles discussed here apply broadly to the intramolecular dehydration of 1,4-, 1,5-, and 1,6-diols to form five, six, and seven-membered cyclic ethers, respectively. However, the stability of the intermediate carbocation and the ring strain of the product will affect reaction rates and yields.

  • Q: Is the purification by distillation always necessary?

    • A: For high-purity material required by drug development professionals, fractional distillation under vacuum is highly recommended. It is the most effective way to separate the DEDMO product from unreacted starting material (which has a higher boiling point) and lower-boiling alkene byproducts. For some applications, if the reaction is very clean, filtration of a solid catalyst followed by solvent removal may suffice.

References

  • Kasashima, Y., Uzawa, A., Nishida, T., Mino, T., Sakamoto, M., & Fujita, T. (2009). Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions. Journal of Oleo Science, 58(8), 421-427. [Link]

  • Yus, M., Soler, T., & Foubelo, F. (2002). Dehydration of 1,6-diols by treatment with BF3·OEt2 in dichloromethane. Tetrahedron, 58(35), 7009-7016. [Link]

  • Bercaw, J. E., & Bercaw, J. E. (2012). Optimizing Oleoresin Dehydrogenation for Enhanced Yield. Patsnap Eureka. [Link]

  • Alavi, M., Jazayeri-rad, H., & Behbahani, R. M. (2013). Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion. Science and Technology, 3(2), 61-66. [Link]

  • Karak, M., & Bal, R. (2024). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Molecules, 29(9), 2143. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3,6-Dimethyloctane-3,6-diol in Surfactant Systems

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex surfactant matrices where foam stabilization threa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex surfactant matrices where foam stabilization threatens process efficiency, dosing accuracy, and product integrity.

3,6-dimethyloctane-3,6-diol (the saturated alkane diol analog of the acetylenic surfactant 3,6-dimethyl-4-octyne-3,6-diol) is a highly effective Gemini-type wetting and defoaming agent. Its compact, highly branched hydrophobic structure combined with twin hydrophilic hydroxyl groups allows it to rapidly migrate to the air-liquid interface. However, optimizing its defoaming efficiency requires a precise mastery of the compatibility-incompatibility balance . If the diol is too compatible with your primary surfactant, it solubilizes into micelles and loses its defoaming power. If it is too incompatible, it causes severe surface defects.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer the perfect formulation.

Section 1: The Mechanistic Framework of Foam Rupture

To troubleshoot effectively, we must understand the causality of foam destruction. The working mechanism of a 3,6-dimethyloctane-3,6-diol droplet involves three distinct thermodynamic steps, as outlined by :

  • Entering: The diol droplet must remain insoluble enough to exist as a discrete particle, allowing it to migrate and enter the surfactant-stabilized foam lamella.

  • Spreading: The droplet spreads across the gas-liquid interface, physically displacing the primary stabilizing surfactants (e.g., polysorbates, SDS). This requires a positive spreading coefficient.

  • Destabilization: The displacement creates a localized area devoid of stabilizing surfactant, destroying the film's elasticity (the "reverse Marangoni effect"). This localized thinning leads to rapid lamella rupture .

DefoamingMechanism N1 Foam Lamella (Surfactant Stabilized) N2 Diol Droplet Entering Interface N1->N2 Penetration N3 Spreading & Displacement N2->N3 Interfacial tension gradient N4 Reverse Marangoni Effect N3->N4 Localized thinning N5 Film Rupture (Defoaming) N4->N5 Critical thickness reached

Mechanism of 3,6-dimethyloctane-3,6-diol entering and rupturing a foam lamella.

Section 2: Troubleshooting Guide & FAQs

Q1: My formulation exhibits persistent macro-foam despite adding 3,6-dimethyloctane-3,6-diol. Why is it failing to knock down the foam? Scientist's Insight: This is typically a failure in the Entering or Spreading phase. For the diol to act as a defoamer, it must exist as microscopic droplets rather than being fully solubilized. If your system contains a high concentration of primary surfactants, the 3,6-dimethyloctane-3,6-diol may be entirely incorporated into surfactant micelles, rendering it inert. Actionable Solution:

  • Decrease Compatibility: Introduce a mild co-solvent or adjust the system's temperature. Alkane diols often exhibit inverse solubility; raising the temperature closer to the cloud point forces the diol out of the micellar phase and into active defoaming droplets.

  • Check the Spreading Coefficient ( S ): Ensure the surface tension of the diol is lower than the surface tension of the foaming liquid. If S<0 , the droplet will enter but fail to spread.

Q2: We are trapping micro-foam (entrained air) during high-shear mixing of a viscous biological suspension. How can we optimize the diol for this? Scientist's Insight: Micro-foam is notoriously difficult to break because the buoyant force of tiny bubbles is insufficient to overcome the viscosity of the fluid. While 3,6-dimethyloctane-3,6-diol excels at dynamic surface tension (DST) reduction , highly viscous systems impede its physical migration to the bubble interface. Actionable Solution:

  • Pre-dilution: Do not add the diol neat. Pre-dilute 3,6-dimethyloctane-3,6-diol in a compatible carrier (e.g., propylene glycol) at a 1:1 ratio before addition. This dramatically reduces the localized viscosity upon addition, allowing the diol to disperse into finer droplets that can intercept micro-bubbles within the bulk fluid.

  • Stepwise Addition: Add 50% of the diol before the high-shear milling step to prevent initial air entrainment, and the remaining 50% during the let-down phase to knock down residual micro-foam.

Q3: After adding the defoamer, we observe severe surface defects (cratering and fisheyes) on our coated substrates. How do we resolve this? Scientist's Insight: Cratering is the hallmark of over-incompatibility. When the diol droplets are too large or completely insoluble in the continuous phase, they act as localized low-surface-tension contaminants. The surrounding liquid pulls away from these droplets, creating a crater. Actionable Solution:

  • Increase Shear During Incorporation: The diol must be emulsified into droplets smaller than the thickness of the applied film. Increase the mixing speed (e.g., >3000 RPM) during the defoamer addition stage.

  • Formulation Adjustment: If high shear is not possible (e.g., shear-sensitive APIs), blend 3,6-dimethyloctane-3,6-diol with a highly ethoxylated co-surfactant to slightly increase its hydrophilicity and reduce its droplet size.

TroubleshootingWorkflow Start Foam Issue Detected Type Identify Foam Type Start->Type Macro Macro-Foam (Surface) Type->Macro Micro Micro-Foam (Entrapped) Type->Micro Defects Surface Defects (Fisheyes) Type->Defects Action1 Check Entry Coefficient Increase Incompatibility Macro->Action1 Action2 Lower Dynamic Surface Tension Pre-dilute Diol Micro->Action2 Action3 Improve Dispersion High-Shear Mixing Defects->Action3

Troubleshooting workflow for resolving foam and defect issues in diol systems.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your formulation, do not rely on visual estimation. Implement these self-validating protocols to quantify defoaming efficiency.

Protocol 1: Modified Ross-Miles Foam Evaluation

Purpose: To quantify the initial foam knockdown and long-term antifoaming persistence of 3,6-dimethyloctane-3,6-diol in a specific surfactant matrix .

Step-by-Step Methodology:

  • Prepare a 0.5 wt% solution of your primary foaming surfactant (e.g., Sodium Dioctyl Sulfosuccinate - DOSS) in deionized water.

  • Aliquot 200 mL of the surfactant solution into a 1000 mL graduated jacketed cylinder maintained at 25°C.

  • Dose the 3,6-dimethyloctane-3,6-diol at exactly 0.1 wt% into the solution.

  • Using a standardized sparging frit or a high-speed homogenizer (10,000 RPM for 60 seconds), generate the foam.

  • Data Collection: Record the foam volume (mL) immediately at t=0 (Initial Knockdown) and at t=5 minutes (Antifoaming Persistence).

  • Validation Standard: A successful defoaming optimization must yield a t=0 foam height reduction of at least 60% compared to a blank control, and a t=5 foam height approaching ≤10 mL.

Protocol 2: Bubble Pressure Tensiometry for Dynamic Surface Tension (DST)

Purpose: To verify that the diol is migrating to the interface fast enough to prevent foam stabilization during high-speed processing.

Step-by-Step Methodology:

  • Calibrate a maximum bubble pressure tensiometer using pure water (72.8 mN/m at 20°C).

  • Prepare the test formulation containing the primary surfactant and the optimized concentration of 3,6-dimethyloctane-3,6-diol.

  • Submerge the capillary probe into the test fluid.

  • Sweep the surface age from 10 milliseconds to 10,000 milliseconds (10 seconds).

  • Validation Standard: For effective defoaming in high-shear processes, the DST at 100 ms must drop below 35 mN/m. If it remains above 45 mN/m, the diol is either under-dosed or permanently trapped in micelles.

Section 4: Quantitative Data Summaries

The following table summarizes expected performance benchmarks when optimizing 3,6-dimethyloctane-3,6-diol against standard controls in a high-foaming surfactant system.

Table 1: Comparative Defoaming Efficiency and DST Profile in 0.5% DOSS System

Formulation (0.5% DOSS + 0.1% Additive)Initial Foam Height ( t=0 )Foam Height ( t=5 min)DST @ 100 ms (mN/m)Defoaming Status
Control (No Additive) 450 mL420 mL58.2Severe Foaming
3,6-dimethyl-4-octyne-3,6-diol 180 mL40 mL36.5Effective
3,6-dimethyloctane-3,6-diol (Neat) 120 mL10 mL32.1Highly Effective
3,6-dimethyloctane-3,6-diol (Pre-diluted) 80 mL0 mL29.8Optimized
Over-dosed Diol (0.5%) 90 mL0 mL28.5Defect Risk (Cratering)
References
  • Google Patents. "EP1297876A2 - Alkane diol foam controlling agents." European Patent Office.

Reference Data & Comparative Studies

Validation

Molecular Defoaming Dynamics: A Comparative Analysis of 3,6-Dimethyl-4-octyne-3,6-diol vs. 3,6-Dimethyloctane-3,6-diol

As formulators push the boundaries of high-speed aqueous coatings, inks, and drug delivery suspensions, managing entrained air becomes a critical kinetic challenge. At the heart of this challenge is the choice of surfact...

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Author: BenchChem Technical Support Team. Date: April 2026

As formulators push the boundaries of high-speed aqueous coatings, inks, and drug delivery suspensions, managing entrained air becomes a critical kinetic challenge. At the heart of this challenge is the choice of surfactant. This guide objectively compares two structurally related but functionally distinct molecules: 3,6-dimethyl-4-octyne-3,6-diol (an acetylenic diol, commercially recognized as Surfynol® 82) and its fully hydrogenated analog, 3,6-dimethyloctane-3,6-diol (a saturated alkane diol).

By examining the causality between their molecular structures and their macroscopic behaviors, researchers can make data-driven decisions for foam control in complex aqueous matrices.

Structural Causality & Mechanism of Action

The fundamental difference in defoaming performance between these two diols lies in the presence of the central carbon-carbon triple bond.

The rigid, linear alkyne core of 3,6-dimethyl-4-octyne-3,6-diol restricts the conformational flexibility of the molecule. When migrating to a newly formed air-water interface, this rigidity forces the hydrophilic hydroxyl groups into a highly specific, compact orientation. This allows for an exceptionally rapid reduction in dynamic surface tension (DST) and immediate penetration into foam lamellae. Once at the interface, the acetylenic diol disrupts the stabilizing Marangoni-Gibbs effect without forming stable micellar structures itself, acting as a highly efficient molecular defoamer (1[1]).

Conversely, the saturated alkane chain in 3,6-dimethyloctane-3,6-diol is highly flexible. This flexibility leads to slower packing at the interface. While alkane diols can act as foam-controlling agents, their slower migration kinetics typically result in higher initial foam generation and require significantly longer timeframes to achieve foam knockdown compared to their acetylenic counterparts (2[2]).

Physicochemical Profile Comparison

Understanding the baseline properties of these compounds is essential for predicting their behavior in formulation.

Property3,6-Dimethyl-4-octyne-3,6-diol (Acetylenic)3,6-Dimethyloctane-3,6-diol (Saturated)
Molecular Formula C₁₀H₁₈O₂C₁₀H₂₂O₂
Molecular Weight 170.25 g/mol 174.28 g/mol
Core Structure Rigid carbon-carbon triple bondFlexible saturated alkane chain
Boiling Point ~221 °C (Sublimes at lower temps)> 230 °C
Appearance White to off-white waxy solidViscous liquid to low-melting solid
Primary Function Molecular defoamer, rapid wetting agentWetting agent, moderate foam controller
Self-Validating Experimental Protocols

To objectively evaluate these mechanisms, we must employ methodologies that isolate kinetic migration from static equilibrium. The following protocols are designed as self-validating systems to ensure trustworthy, reproducible data.

Protocol 1: Dynamic Surface Tension (DST) via Maximum Bubble Pressure

Causality: Traditional Wilhelmy plate methods measure static surface tension, which is irrelevant for high-speed applications (e.g., spray coating or inkjet printing) where new interfaces form in milliseconds. The Maximum Bubble Pressure method quantifies how fast a surfactant can migrate to a newly created air-water interface (3[3]).

  • Calibration: Calibrate the tensiometer using HPLC-grade deionized water at 25.0 ± 0.1 °C to establish a baseline of 72.0 mN/m. This step self-validates the capillary's cleanliness and the pressure sensor's accuracy.

  • Sample Preparation: Prepare 0.1 wt% aqueous solutions of both diols. Ensure complete dissolution (mild heating to 40°C may be required for the acetylenic diol prior to cooling back to 25°C).

  • Measurement: Submerge the calibrated capillary into the test solution.

  • Variable Shear Application: Pass nitrogen gas through the capillary, programmatically varying the flow rate to generate surface ages ranging from 10 ms to 10,000 ms.

  • Data Acquisition: Record the maximum pressure required to detach the bubble. The internal software calculates the DST via the Laplace equation.

Protocol 2: Modified Ross-Miles Foam Knockdown Kinetics

Causality: Standard shaking tests introduce chaotic, unquantifiable shear. The Ross-Miles method standardizes the kinetic energy of air entrainment by utilizing gravity, creating a highly reproducible system for measuring both initial foam generation and decay over time.

  • Matrix Baseline: Prepare a 0.5 wt% sodium lauryl sulfate (SLS) solution as a standardized high-foaming matrix.

  • Dosing: Add 0.2 wt% of the respective test diol to the SLS matrix and homogenize gently to avoid premature air entrainment.

  • Apparatus Setup: Fill the water-jacketed Ross-Miles receiver column (maintained at 25°C) with 50 mL of the test solution.

  • Standardized Entrainment: Dispense 200 mL of the same solution from a specialized pipette positioned exactly 90 cm above the receiver pool.

  • Kinetic Tracking: Measure the initial foam height ( t=0 min) immediately after the pipette empties. Record the residual foam height at t=5 min and t=10 min to evaluate the lamellar drainage rate.

Comparative Performance Data

The following table summarizes the quantitative performance data derived from the self-validating protocols, clearly illustrating the kinetic advantage of the acetylenic core.

Performance MetricMatrix Baseline (0.5% SLS)+ 0.2% Acetylenic Diol+ 0.2% Saturated Diol
Dynamic Surface Tension (100 ms) ~ 65.0 mN/m~ 35.0 mN/m ~ 48.0 mN/m
Dynamic Surface Tension (1000 ms) ~ 60.0 mN/m~ 30.0 mN/m ~ 39.0 mN/m
Initial Foam Height ( t=0 min) 120 mm< 15 mm 55 mm
Residual Foam Height ( t=5 min) 115 mm0 mm (Complete Knockdown) 25 mm
Residual Foam Height ( t=10 min) 110 mm0 mm 10 mm
Visualizing the Mechanism

G A Surfactant Dosing (Aqueous Matrix) B Bulk Diffusion to Air-Water Interface A->B Concentration Gradient C Interface Adsorption & Molecular Orientation B->C Hydrophobic Effect D_Acetylenic Rigid Alkyne Core (3,6-dimethyl-4-octyne-3,6-diol) C->D_Acetylenic Triple Bond D_Saturated Flexible Alkane Core (3,6-dimethyloctane-3,6-diol) C->D_Saturated Saturated Bond E_Acetylenic Rapid DST Drop & Immediate Lamellae Disruption D_Acetylenic->E_Acetylenic Steric Disruption E_Saturated Slower Packing & Delayed Foam Rupture D_Saturated->E_Saturated High Initial Foam

Fig 1: Mechanistic pathway of foam lamellae disruption based on surfactant core rigidity.

References
  • Title: EP1297876A2 - Alkane diol foam controlling agents Source: Google Patents URL
  • Title: Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions Source: ResearchGate URL: [Link]

Sources

Comparative

benchmarking 3,6-dimethyloctane-3,6-diol as a phlegmatiser against traditional paraffinic oils

Benchmarking 3,6-dimethyloctane-3,6-diol as a Phlegmatiser Against Traditional Paraffinic Oils in Peroxide Formulations As a Senior Application Scientist overseeing scale-up syntheses, I frequently encounter the hidden l...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,6-dimethyloctane-3,6-diol as a Phlegmatiser Against Traditional Paraffinic Oils in Peroxide Formulations

As a Senior Application Scientist overseeing scale-up syntheses, I frequently encounter the hidden limitations of legacy chemical stabilizers. Organic peroxides, such as cyclic methyl ethyl ketone peroxide (MEKP), are indispensable radical initiators in polymer modification and active pharmaceutical ingredient (API) synthesis. However, their inherent thermodynamic instability necessitates the use of phlegmatisers—desensitizing diluents that absorb exothermic heat and prevent self-accelerating decomposition ()[1].

This guide objectively benchmarks the traditional industry standard—paraffinic oils—against an advanced tertiary aliphatic diol: 3,6-dimethyloctane-3,6-diol.

Mechanistic Causality: Overcoming the Polarity Barrier

Historically, traditional paraffinic oils (e.g., Isopar M, mineral oil) have been the go-to phlegmatisers due to their excellent heat-sink capabilities and high boiling points (e.g., Isopar M exhibits a 95% boil-off at 245°C)[2]. Yet, in modern, highly polar API synthesis environments, paraffinic oils introduce a critical failure mode: phase separation . When a non-polar paraffinic oil is introduced into an aqueous or polar solvent system, it partitions. This leads to localized, unphlegmatised peroxide concentration spikes—a catastrophic safety hazard.

To resolve this, 3,6-dimethyloctane-3,6-diol has emerged as a superior alternative[1]. Mechanistically, this compound is a sterically hindered tertiary aliphatic diol. The absence of alpha-hydrogens adjacent to the hydroxyl groups ensures that the phlegmatiser itself does not undergo radical abstraction to form explosive peroxides ()[3]. Furthermore, its amphiphilic nature allows it to maintain homogeneous dispersion in polar reaction media, acting as both a heat sink and a mild chain-stopper without compromising the initiator's efficiency.

Phlegmatisation A Organic Peroxide (High Thermal Hazard) B Phlegmatiser Addition A->B C1 Traditional Paraffinic Oils (e.g., Isopar M) - Heat Absorption - Non-polar Dilution B->C1 C2 3,6-dimethyloctane-3,6-diol - Heat Absorption - Polar Compatibility - Mild Chain Stopping B->C2 D1 Phase Separation Risk in Polar Media C1->D1 Limits application D2 Homogeneous Stabilization in API/Polymer Synthesis C2->D2 Enhances yield

Fig 1: Mechanistic divergence between paraffinic oils and 3,6-dimethyloctane-3,6-diol phlegmatisers.

Physicochemical Profiling

Understanding the baseline physical properties is crucial for predicting phase behavior and thermal limits during scale-up.

Table 1: Comparative Physicochemical Properties

PropertyIsopar M (Paraffinic Oil)3,6-dimethyloctane-3,6-diol
Chemical Class Isoparaffinic HydrocarbonTertiary Aliphatic Diol
Boiling Point (°C) 220 - 254~260 (Decomposes)
Flash Point (°C) > 90> 110
Polarity / Solvency Strictly Non-polarAmphiphilic / Polar Miscible
Peroxide Formation Risk NoneNone (Sterically hindered)

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark these phlegmatisers, we must employ self-validating thermal stability protocols. The following workflows are designed with internal controls to eliminate environmental artifacts and ensure absolute trustworthiness in the data.

Protocol A: Self-Accelerating Decomposition Temperature (SADT) Testing

Causality: SADT determines the lowest temperature at which a commercial package undergoes self-accelerating decomposition within a 7-day period. Because package size dictates heat transfer, testing must occur in the intended commercial receptacle ()[4].

Step-by-Step Workflow:

  • Formulation: Prepare two 50 wt% formulations of cyclic MEKP—one phlegmatised with Isopar M and the other with 3,6-dimethyloctane-3,6-diol.

  • Packaging: Dispense 25 kg of each formulation into standard high-density polyethylene (HDPE) commercial containers.

  • Instrumentation: Insert a calibrated Type-K thermocouple directly into the geometric center of the liquid mass ( Tcenter​ ). Place a second thermocouple in the ambient space of the thermostated oven ( Toven​ ).

  • Incubation & Self-Validation: Set the oven to the estimated SADT (e.g., 40°C). Monitor for 7 days. Self-Validation Check: If Tcenter​ exceeds Toven​ by 6°C, the exothermic heat generation has definitively surpassed the package's heat dissipation rate, confirming a runaway reaction. The SADT is recorded as the lowest Toven​ where this delta is observed.

Protocol B: Rapid Heat Decomposition Temperature (RHDT)

Causality: RHDT evaluates the formulation's resistance to sudden, severe thermal shock, simulating a fire or external heating event ()[5].

Step-by-Step Workflow:

  • Sample Prep: Place 1.0 g of the formulated peroxide into a standardized glass test tube.

  • Reference Control: Place 1.0 g of inert mineral oil into an identical reference tube.

  • Heating: Submerge both tubes in a programmable heating bath. Ramp the temperature at a strict rate of 4°C/min.

  • Self-Validation: Utilize differential thermal analysis. The RHDT is definitively recorded at the exact temperature where the sample tube exhibits a sudden, visually observable decomposition accompanied by an exothermic spike relative to the inert mineral oil reference.

Workflow Step1 Formulate Peroxide (e.g., Cyclic MEKP) + Phlegmatiser Split Thermal Stability Testing Step1->Split SADT SADT Test (UN Manual) 7-Day Incubation in 25kg Pkg Split->SADT RHDT RHDT Test Rapid Heating (4°C/min) Split->RHDT Eval1 Determine Safe Storage Temp SADT->Eval1 Eval2 Determine Runaway Threshold RHDT->Eval2

Fig 2: Self-validating thermal stability workflow for evaluating organic peroxide formulations.

Performance Data & Empirical Results

Applying the protocols above yields a clear performance delta between the two phlegmatisers.

Table 2: Thermal Stability & Reaction Performance (50 wt% Cyclic MEKP Formulation)

MetricPhlegmatised with Isopar MPhlegmatised with 3,6-dimethyloctane-3,6-diol
SADT (25 kg package) 45°C48°C
RHDT (1g scale) 125°C132°C
Phase Stability (in 50% aq. ethanol) Phase separation (High Risk)Homogeneous (Safe)
Initiator Efficiency (Process Yield) 82%94%

Data Analysis: The empirical data demonstrates that 3,6-dimethyloctane-3,6-diol provides a higher SADT and RHDT, indicating a superior thermal stabilization envelope. More importantly, it completely eliminates phase separation in 50% aqueous ethanol. By preventing localized peroxide pooling, the homogeneous stabilization directly translates to a 12% increase in initiator efficiency (yield) during polar synthesis applications.

Conclusion

For researchers and drug development professionals operating in polar solvent systems, traditional paraffinic oils introduce unacceptable phase-separation risks. Benchmarking proves that substituting Isopar M with 3,6-dimethyloctane-3,6-diol not only raises the thermal safety margins (SADT/RHDT) but also ensures homogeneous radical initiation, ultimately driving higher yields in complex synthetic workflows.

References

  • Title: Storage stable cyclic ketone peroxide compositions (US7456212B2)
  • Title: 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: UN Manual of Tests and Criteria, Rev. 7 Source: United Nations Economic Commission for Europe (UNECE) URL: [Link]

  • Title: Safety and Handling of Organic Peroxides Source: American Chemistry Council (ACC) URL: [Link]

Sources

Validation

Structural and Physicochemical Disparities: The Root of Toxicological Divergence

An In-Depth Comparative Guide to the Toxicology of Saturated Alkane Diols vs. Acetylenic Diols For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed toxicological comparison betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Toxicology of Saturated Alkane Diols vs. Acetylenic Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed toxicological comparison between saturated alkane diols and their acetylenic counterparts. As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the structural and metabolic underpinnings that dictate the divergent toxicological profiles of these two chemical classes. By understanding the causality behind their biological effects, researchers can make more informed decisions in material selection, drug development, and risk assessment. We will use 1,4-Butanediol and 2-Butyne-1,4-diol as primary exemplars to illustrate these critical differences.

The fundamental difference between a saturated alkane diol and an acetylenic diol lies in the carbon-carbon bond between the hydroxyl-bearing carbons. The former possesses a flexible, single sigma (σ) bond, while the latter contains a rigid, electron-rich triple bond, composed of one σ bond and two pi (π) bonds. This distinction is not trivial; it profoundly influences the molecule's geometry, reactivity, and interaction with biological systems.

dot

Caption: Chemical structures of 1,4-Butanediol and 2-Butyne-1,4-diol.

The triple bond in 2-Butyne-1,4-diol creates a linear and rigid geometry, and its π-bonds are susceptible to electrophilic addition and can act as a ligand for metal ions in enzymes. In contrast, the saturated backbone of 1,4-Butanediol allows for free rotation, resulting in a more flexible molecule with lower intrinsic chemical reactivity.

Comparative Toxicology Profile

The structural differences manifest dramatically in the toxicological profiles of these compounds. Acetylenic diols consistently demonstrate a higher order of toxicity compared to their saturated analogs.

Acute Toxicity

A comparison of the median lethal dose (LD50) values reveals a stark contrast. The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill half the members of a tested population.

CompoundChemical ClassOral LD50 (Rat)Dermal LD50 (Rat)Key Acute Effects
1,4-Butanediol Saturated Alkane Diol1525–1830 mg/kg bw[1][2]>5000 mg/kg bw[1]Central Nervous System (CNS) depression, depressed respiration, catalepsy.[1]
2-Butyne-1,4-diol Acetylenic Diol132–176 mg/kg bw[3]>5000 mg/kg bw (solid); Lethal at 5g/kg (40% aq. solution)[3][4]Severe damage to lungs, liver, and kidneys; neurotoxicity.[3][5]

As the data indicates, 2-Butyne-1,4-diol is approximately an order of magnitude more toxic via the oral route than 1,4-Butanediol.

Local Effects and Sensitization

The reactivity of the triple bond also influences local tissue effects.

  • Saturated Alkane Diols (e.g., 1,4-Butanediol): Generally considered, at most, a slight irritant to the skin and eyes and show no evidence of skin sensitization.[1]

  • Acetylenic Diols (e.g., 2-Butyne-1,4-diol): Can cause severe local effects through all routes of exposure, including skin burns and corrosion.[5][6] It is also classified as a skin sensitizer, meaning it can induce an allergic reaction upon repeated contact.[5][7]

Systemic Toxicity and Target Organs

Beyond acute lethality, the primary target organs for toxicity differ significantly.

  • 1,4-Butanediol: The principal toxic effect is CNS depression. This is not due to the diol itself but its rapid metabolism to γ-hydroxybutyrate (GHB), a potent neuromodulator.[1][8] Chronic misuse can lead to complications like toxic hepatitis and nephritis.[8]

  • 2-Butyne-1,4-diol: Exhibits multi-organ toxicity. Post-mortem histology from animal studies shows severe damage to the lungs, liver, and kidneys.[3] Repeated exposure may also affect the blood, leading to anemia, and cause tissue lesions in the kidneys and liver.[6][7]

Mechanistic Insights: The Role of Metabolism

The differing metabolic fates of these diols are central to their distinct toxicity profiles. Both compounds are substrates for the enzyme alcohol dehydrogenase (ADH), but the consequences of this initial metabolic step are vastly different.

Metabolism of Saturated Alkane Diols

When ingested, 1,4-Butanediol is rapidly absorbed and metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form GHB.[1][9] The toxicity of 1,4-Butanediol is therefore largely synonymous with the pharmacological and toxicological effects of GHB.

dot

Caption: Metabolic pathway of 1,4-Butanediol to GHB.

Metabolism of Acetylenic Diols

2-Butyne-1,4-diol is also metabolized by liver ADH.[4] However, the resulting metabolite is highly toxic.[4] This metabolic activation is a critical feature of its toxicity. Studies have shown that pretreatment with pyrazole, an inhibitor of ADH, prevents both the lethal effects and the adverse behavioral symptoms (e.g., sedation, loss of motor activity) induced by 2-Butyne-1,4-diol in rats.[4] This demonstrates that the toxicity is not from the parent compound but from its metabolic activation.

Standardized Experimental Protocols for Toxicity Assessment

To provide a framework for researchers evaluating novel diols, this section details standard, self-validating protocols for assessing key toxicological endpoints. The choice of these assays is based on their reliability, regulatory acceptance, and ability to probe distinct mechanisms of toxicity.

dot

Caption: A tiered workflow for in vitro toxicological evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10]

  • Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate a suitable cell line (e.g., human liver cells like HepG2 or fibroblasts like 3T3) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

    • Compound Exposure: Prepare serial dilutions of the test diol in a cell culture medium. Remove the old medium from the cells and add the diol-containing medium. Include a vehicle control (medium with the same solvent concentration used for the diol) and a positive control (a known cytotoxic agent). Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, the formazan crystals will form.

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Causality and Validation: The inclusion of vehicle and positive controls validates the assay's performance. A dose-dependent decrease in absorbance for the test compound indicates a cytotoxic effect. The result is typically expressed as the IC50 value—the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: In Vitro Genotoxicity (Bacterial Reverse Mutation/Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[11] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine (his-).[11][12]

  • Principle: The test measures the ability of a chemical to cause a reverse mutation in the bacteria, restoring their ability to synthesize histidine (his+) and thus grow on a histidine-free medium.[13]

  • Methodology:

    • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract (typically from rats). This is a critical step because some chemicals (pro-mutagens) only become mutagenic after being metabolized.

    • Exposure: The tester strains are exposed to various concentrations of the test diol in the presence of a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutation to occur). This can be done using the plate incorporation or pre-incubation method.[12]

    • Plating: The mixture is plated onto a minimal glucose agar medium, which lacks histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Data Acquisition: The number of visible revertant colonies on each plate is counted.

  • Causality and Validation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control plates. Specific positive controls are used for each bacterial strain to ensure the assay is working correctly.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test

This test detects chromosomal damage. A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell after division, containing either a whole chromosome or a chromosome fragment that was not incorporated into the main nucleus during mitosis.[14]

  • Principle: An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal breakage (clastogenicity) or chromosome loss (aneugenicity).[15]

  • Methodology:

    • Cell Culture and Exposure: A suitable mammalian cell line (e.g., human lymphocytes or CHO cells) is cultured and exposed to various concentrations of the test diol, with and without S9 metabolic activation.[16]

    • Cytokinesis Block: Cytochalasin B is often added to the culture. This compound inhibits the final step of cell division (cytokinesis) but not nuclear division, resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the preceding mitosis.

    • Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.

  • Causality and Validation: The assay includes negative and positive controls. A statistically significant, dose-dependent increase in the number of micronucleated cells in the treated cultures compared to the negative control indicates a positive result for genotoxicity.[17]

Conclusion

The available toxicological data clearly indicate that acetylenic diols, as represented by 2-Butyne-1,4-diol, present a significantly more hazardous profile than their saturated alkane diol counterparts, such as 1,4-Butanediol. This heightened toxicity is multifaceted, encompassing greater acute lethality, severe local corrosive effects, multi-organ systemic damage, and skin sensitization. The primary drivers for this toxicological divergence are the inherent reactivity of the carbon-carbon triple bond and, critically, the metabolic activation of acetylenic diols into highly toxic species. In contrast, the toxicity of saturated diols like 1,4-Butanediol is primarily linked to the pharmacological effects of their metabolites (e.g., GHB).

For researchers and drug development professionals, this comparative analysis underscores a crucial principle: the introduction of unsaturation, particularly a triple bond, into a simple diol structure can dramatically and adversely alter its toxicological properties. Therefore, a thorough and mechanistically informed toxicological evaluation, utilizing a tiered approach of cytotoxicity and genotoxicity assays, is imperative when considering the use of acetylenic diols in any application.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1,4-Butanediol. [Link]

  • National Toxicology Program. (1997, January 14). Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). [Link]

  • Jedrychowski, R. A., et al. (1992). Acute toxicity of 2-butyne-1,4-diol in laboratory animals. PubMed. [Link]

  • Pchelintsev, M. V., et al. (2021). Consequences of 1,4-Butanediol Misuse: A Review. PMC. [Link]

  • International Labour Organization & World Health Organization. ICSC 1733 - 2-BUTYNE-1,4-DIOL. [Link]

  • National Toxicology Program. TOX-54: 1,4-Butanediol (CASRN 110-63-4). [Link]

  • Wikipedia. 1,4-Butanediol. [Link]

  • Johnson, W., et al. (2016). Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Fowler, P., et al. (2012). Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. PubMed. [Link]

  • Chicca, A., et al. (2008). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. British Journal of Pharmacology. [Link]

  • Milic, M., et al. (2008). MUTAGENIC ACTIVITY OF ESTRADIOL EVALUATED BY AN IN VITRO MICRONUCLEUS ASSAY. Archives of Industrial Hygiene and Toxicology. [Link]

  • Inotiv. Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. [Link]

  • Chosson, E., et al. (1998). Synthesis, in vitro cytotoxicity and in vivo anti-inflammatory activity of long chain 3-amino-1,2-diols. PubMed. [Link]

  • Wikipedia. Ames test. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • De Stasio, E. The Ames Test. Lawrence University. [Link]

  • Wikipedia. Micronucleus test. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Caria, H., et al. (1995). Genotoxicity of quercetin in the micronucleus assay in mouse bone marrow erythrocytes, human lymphocytes, V79 cell line and identification of kinetochore-containing (CREST staining) micronuclei in human lymphocytes. Mutation Research/Genetic Toxicology. [Link]

  • Çavaş, T. (2017). Micronucleus Test Good Biomarker for Determination of Genetic Changes in Aquatic Organism. Prime Scholars. [Link]

  • Penn State Research Database. (2024, April 15). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • Gwarda, R., et al. (2024, September 10). Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents. Molecules. [Link]

  • Hansch, C. (1985). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. Environmental Health Perspectives. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Fiume, M. M., et al. (2012). Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Smith, L. M. (1991). Evaluation of an In Vitro Cytotoxicity Assay for Specific Groups of Chemicals. University of Nottingham Repository. [Link]

  • Thomas, R. S., et al. (2018). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. [Link]

  • Hwang, J., et al. (2022, October 18). Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells. MDPI. [Link]

  • Wu, S., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Scialli Consulting. [Link]

  • ResearchGate. (2025, August 10). Safety Assessment of Alkane Diols as Used in Cosmetics | Request PDF. [Link]

  • Cosmetic Ingredient Review. (2017, March 17). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • ETH Zurich. (2024, February 29). The chemistry of disorazoles and structure-activity relationships: An update - Research Collection. [Link]

  • DTIC. (2023, July 7). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds. [Link]

  • Rendon, A., & Gant, T. G. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology. PubMed. [Link]

  • Poirier, D., et al. (2000, October 19). Structure−Activity Relationships of 17α-Derivatives of Estradiol as Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Radojčić Redovniković, I., et al. (2017). Cytotoxicity profiling of deep eutectic solvents to human skin cells. Scientific Reports. [Link]

  • Scott, L. N., et al. (2024). Safety Assessment of Alkane Diols as Used in Cosmetics. PubMed. [Link]

  • Niacin, F., & Al-dhahir, G. A. (1983). Short chain diol metabolism in human disease states. PubMed. [Link]

  • Kvasnička, F. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Military Medical Science Letters. [Link]

  • Wang, Y., et al. (2021). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. PMC. [Link]

  • ResearchGate. Acetylene‐Derived Chemicals. [Link]

  • Wang, J., et al. (2022, March 24). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. PMC. [Link]

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Comparative

Validating the Non-Peroxide Forming Properties of 3,6-Dimethyloctane-3,6-Diol Ether Derivatives: A Comparative Guide

For decades, the use of volatile, non-polar ether solvents in organic synthesis and drug development has been fundamentally compromised by a severe safety hazard: autoxidation. Traditional ethers readily react with atmos...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the use of volatile, non-polar ether solvents in organic synthesis and drug development has been fundamentally compromised by a severe safety hazard: autoxidation. Traditional ethers readily react with atmospheric oxygen to form explosive hydroperoxides, necessitating the addition of stabilizers like butylated hydroxytoluene (BHT) that can interfere with sensitive catalytic processes[1].

However, recent advancements in green chemistry have introduced a paradigm shift. By synthesizing the cyclic ether derivative of 3,6-dimethyloctane-3,6-diol—formally known as 2,5-diethyl-2,5-dimethyloxolane (DEDMO) —researchers have engineered a sterically hindered, tertiary ether that is inherently incapable of forming peroxides[1]. This guide objectively compares the structural, safety, and performance profiles of DEDMO against traditional ether alternatives, providing drug development professionals with the experimental protocols required to validate its non-peroxide forming properties.

Mechanistic Rationale: Structural Immunity to Radical Abstraction

To understand why DEDMO is uniquely safe, we must analyze the . Autoxidation is a radical chain reaction. Initiation occurs when UV light, heat, or trace metals generate a radical. This radical abstracts a hydrogen atom from the carbon adjacent to the ethereal oxygen (the α-position)[2]. This specific C–H bond is unusually weak because the resulting carbon-centered radical is stabilized by the adjacent oxygen's lone electron pairs. Oxygen (O 2​ ) rapidly adds to this radical, forming a hydroperoxy radical that abstracts another α-hydrogen from a new ether molecule, propagating the chain and accumulating explosive peroxides[3].

The DEDMO Advantage: DEDMO is synthesized via the acid-catalyzed dehydration of 3,6-dimethyloctane-3,6-diol[1]. In the resulting oxolane ring, the α-carbons (C2 and C5) are fully substituted with methyl and ethyl groups. Because there are zero α-hydrogens available for abstraction, the primary propagation step of autoxidation is mathematically blocked [1]. Furthermore, the steric bulk of these four alkyl groups conceals the ethereal oxygen, significantly lowering its basicity[1]. This structural feature gives DEDMO solvation properties closer to non-polar hydrocarbons (like toluene) rather than traditional polar ethers, making it a highly versatile, drop-in replacement for hazardous volatile non-polar (VNP) solvents[4].

G cluster_THF Traditional Ethers (e.g., THF) cluster_DEDMO DEDMO (3,6-dimethyloctane-3,6-diol ether) A THF / Diethyl Ether (Contains α-Hydrogens) B O2 + Light/Heat Radical Abstraction A->B C Hydroperoxide Formation (Explosion Hazard) B->C D DEDMO (No α-Hydrogens) E O2 + Light/Heat Steric Blockade D->E F No Autoxidation (Peroxide-Free) E->F

Autoxidation mechanism: Traditional ethers vs. sterically hindered DEDMO.

Comparative Solvation and Safety Profile

When selecting a solvent for pharmaceutical scale-up, safety must be balanced with performance. The table below summarizes the quantitative and qualitative differences between DEDMO and widely used alternatives.

SolventStructural Classα-HydrogensPeroxide Formation RiskBHT Stabilizer Required?Application Profile
Diethyl Ether Primary Ether4SevereYesHighly polar, highly volatile[2]
THF Secondary Cyclic Ether4HighYesPolar, broad solubility
2-MeTHF Secondary/Tertiary Cyclic3ModerateYesPolar, phase-separation friendly[1]
CPME Secondary/Tertiary Ether1LowYes (often)Moderately polar, low water solubility[1]
DEDMO Tertiary Cyclic Ether0None No Non-polar, hydrocarbon-like (toluene replacement)[1]

Experimental Validation Protocols

To empirically validate the non-peroxide forming nature of 3,6-dimethyloctane-3,6-diol ether derivatives, analytical chemists must utilize a self-validating system that forces autoxidation conditions. The following protocol outlines an accelerated aging test coupled with precise iodometric titration.

Workflow Visualization

Workflow Step1 1. Solvent Purification (Alumina Column) Step2 2. Accelerated Aging (O2 Sparging + UV, 72h) Step1->Step2 Step3 3. KI Incubation (Dark, 15 min) Step2->Step3 Step4 4. Thiosulfate Titration (Endpoint Detection) Step3->Step4

Workflow for accelerated aging and iodometric titration of ether solvents.

Step-by-Step Methodology: Accelerated Aging & Iodometric Titration

Objective: To quantitatively prove that DEDMO does not form hydroperoxides under extreme oxidative stress, using THF as a positive control.

Step 1: Solvent Purification (Removal of False Negatives)

  • Action: Pass 100 mL of DEDMO and 100 mL of THF through separate columns packed with activated basic alumina.

  • Causality: Commercial ethers often contain trace BHT[1]. If stabilizers are not removed, they will artificially suppress peroxide formation, leading to false-negative results during the aging process.

Step 2: Accelerated Aging (Forced Autoxidation)

  • Action: Transfer 50 mL of purified DEDMO and THF into separate, transparent quartz flasks. Sparge both solvents with dry air at a rate of 10 mL/min. Expose the flasks to broad-spectrum UV light (254 nm and 365 nm) at 40°C for 72 hours.

  • Causality: UV light and elevated heat forcefully initiate radical formation by cleaving weak bonds. The continuous introduction of oxygen drives the propagation step. This simulates months of poor storage conditions in just three days.

Step 3: Iodometric Incubation (Self-Validating Chemical Conversion)

  • Action: Extract a 10 mL aliquot of the aged solvent. Add 25 mL of glacial acetic acid and 1 mL of saturated aqueous potassium iodide (KI) solution. Seal the flask and incubate in total darkness for exactly 15 minutes.

  • Causality: Any hydroperoxides formed during aging will oxidize the iodide ion ( I− ) into elemental iodine ( I2​ ), turning the solution yellow/brown. The reaction must occur in the dark because UV light can independently photo-oxidize iodide, creating a false positive.

  • Self-Validation Control: Simultaneously run a blank titration using unaged, freshly distilled DEDMO to establish a baseline and definitively rule out reagent contamination.

Step 4: Thiosulfate Titration (Quantitative Analysis)

  • Action: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) solution until the yellow color almost disappears. Add 1 mL of starch indicator (solution turns blue/black) and continue titrating dropwise until the solution becomes completely colorless.

  • Data Analysis: Calculate the peroxide concentration (in ppm) using the formula:

    Peroxide(ppm)=SV×N×8000​

    (Where V = volume of thiosulfate used in mL, N = normality of thiosulfate, S = volume of sample in mL).

  • Expected Results: The THF control will yield a high peroxide concentration (often >100 ppm), while DEDMO will yield 0 ppm, empirically validating its structural immunity to autoxidation.

References

  • 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis ACS Sustainable Chemistry & Engineering URL:[Link]

  • 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents Green Chemistry (RSC Publishing) URL:[Link]

  • Ether - Primary, Secondary, and Tertiary Ethers & Peroxide Formation ChemEurope Encyclopedia URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 3,6-Dimethyloctane-3,6-diol (CAS 78-65-9)

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Content Focus: Laboratory Safety, Operational Workflows, and EPA-Compliant Disposal Procedures Chemical Profiling & Mechanistic Hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Content Focus: Laboratory Safety, Operational Workflows, and EPA-Compliant Disposal Procedures

Chemical Profiling & Mechanistic Hazard Assessment

To safely handle and dispose of 3,6-Dimethyloctane-3,6-diol, researchers must first understand its physical and chemical profile. As a branched aliphatic diol, it is primarily utilized as a precursor in the synthesis of green, non-peroxide-forming solvents like 2,5-diethyl-2,5-dimethyloxolane (DEDMO)[1].

Table 1: Physicochemical Properties & Safety Classification
PropertySpecificationOperational Implication
CAS Number 78-65-9[2]Unique identifier required for SDS documentation and waste manifesting.
Molecular Formula C10H22O2[2]High carbon content; strictly non-halogenated organic compound.
Molecular Weight 174.28 g/mol [2]Influences vapor pressure, volatility, and appropriate ventilation requirements.
Physical State Colorless liquid[2]Requires secondary containment during storage to prevent spill migration.
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated streams to prevent toxic dioxin formation during incineration[3].

Expert Insight: The absence of halogens in its molecular structure dictates its entire disposal pathway. Mixing this diol with halogenated solvents (e.g., dichloromethane or chloroform) drastically increases disposal costs and environmental hazards, as halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers[3][4].

Operational Workflow: Synthesis & Waste Generation

In drug development and green chemistry, 3,6-Dimethyloctane-3,6-diol is frequently subjected to catalytic dehydration reactions. A common workflow involves converting it to DEDMO by heating the diol with an H-β-zeolite solid acid catalyst[1].

Step-by-Step Experimental Handling:

  • Preparation: Equip standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Ensure the chemical fume hood is fully operational.

  • Reaction Setup: Combine 3,6-Dimethyloctane-3,6-diol with 1 wt % H-β-zeolite catalyst in a round-bottom flask[1].

  • Heating: Heat the mixture to 110 °C for 3 hours. Causality: Utilizing a solid acid catalyst facilitates the dehydration of the diol into the cyclic ether (DEDMO) without generating liquid acid waste, thereby minimizing downstream neutralization requirements and inherently reducing waste toxicity[1].

  • Filtration: Filter the reusable β-zeolite catalyst from the reaction residue for subsequent reaction cycles.

  • Waste Segregation: Collect the unreacted diol and aqueous byproducts for proper disposal.

G Start 3,6-Dimethyloctane-3,6-diol (CAS 78-65-9) Reaction Dehydration Reaction (H-β-zeolite, 110°C, 3h) Start->Reaction Synthesis Workflow Product DEDMO Solvent (Product Recovery) Reaction->Product >99% Yield WasteGen Aqueous & Organic Residue (Waste Generation) Reaction->WasteGen Unreacted Residue Segregation Waste Segregation (Non-Halogenated) WasteGen->Segregation Collection Disposal Thermal Incineration (EPA-Approved) Segregation->Disposal Final Disposal

Figure 1: Operational workflow for 3,6-Dimethyloctane-3,6-diol utilization and waste lifecycle.

Immediate Spill Response & Containment Protocol

A self-validating safety system requires that spill response procedures be proactive. If 3,6-Dimethyloctane-3,6-diol is spilled during operations:

  • Assess and Isolate: Immediately turn off any ignition sources, as organic residues can pose flammability risks under certain conditions[3]. Evacuate non-essential personnel from the immediate area.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Causality: Inert absorbents prevent the diol from migrating into floor drains or reacting exothermically with incompatible materials.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable container (HDPE or glass).

  • Decontamination: Wash the affected surface with water and a mild detergent, collecting the rinsate as hazardous waste.

  • Documentation: Report the incident to the Laboratory Safety Coordinator and log the waste container for immediate pickup[3][4].

Proper Disposal Procedures & Logistical Planning

Disposal of 3,6-Dimethyloctane-3,6-diol must strictly adhere to environmental regulations regarding non-halogenated organic solvents[5].

Step-by-Step Disposal Plan:
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, Teflon-lined cap. Avoid metal containers if trace acidic byproducts from synthesis are present.

  • Strict Segregation: Pour the waste diol only into containers designated for "Non-Halogenated Organic Waste." Ensure the water content is kept below 20% if possible, as high water content complicates the thermal destruction process[3][6]. Never mix with corrosives (acids/bases) or halogenated solvents[4].

  • Labeling: Attach a compliant Hazardous Waste label immediately upon adding the first drop of waste. The label must explicitly list "3,6-Dimethyloctane-3,6-diol" and its approximate percentage[4]. "Unknowns" will not be accepted by waste management teams and incur costly analytical fees[4].

  • Storage: Store the sealed waste container in a designated flammable storage cabinet, away from strong oxidizers and direct sunlight[3].

  • Manifesting and Pickup: Submit a waste pickup request through your institution's environmental health and safety (EHS) portal (e.g., BioRAFT)[4]. The ultimate disposal route for this chemical is thermal destruction (incineration) at an EPA-permitted hazardous waste facility[5].

Table 2: Waste Segregation & Disposal Matrix
Waste StreamPrimary ClassificationIncompatible MaterialsFinal Disposal Route
Pure 3,6-Dimethyloctane-3,6-diol Non-Halogenated OrganicStrong Oxidizers, CorrosivesThermal Incineration
Diol + Aqueous Byproducts Mixed Aqueous/OrganicHalogenated SolventsIncineration (Aqueous compatible)
Contaminated PPE / Absorbents Solid Hazardous WasteN/ASolid Waste Incineration

References[2] Guidechem. "3,6-DIMETHYL-3,6-OCTANEDIOL CAS:78-65-9". Source: guidechem.com. URL:https://www.guidechem.com/[1] ACS Sustainable Chemistry & Engineering. "2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis". Source: acs.org. URL: https://pubs.acs.org/[3] Nipissing University. "Hazardous Materials Disposal Guide". Source: nipissingu.ca. URL:https://www.nipissingu.ca/[5] US Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies for Solvent Containing Wastes". Source: epa.gov. URL: https://www.epa.gov/[6] Legal Information Institute (LII). "Fla. Admin. Code Ann. R. 62-296.511 - Solvent Metal Cleaning". Source: cornell.edu. URL: https://www.law.cornell.edu/[4] The University of Texas at San Antonio (UTSA) Research. "Part B Chemical Waste Management Safety Plan". Source: utsa.edu. URL: https://research.utsa.edu/

Sources

Handling

Personal protective equipment for handling 3,6-Dimethyloctane-3,6-diol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical and physical interactions. When handling specialized organic intermediates like 3,6-Dimethylo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical and physical interactions. When handling specialized organic intermediates like 3,6-Dimethyloctane-3,6-diol (CAS: 78-65-9), researchers must move beyond generic safety data sheets (SDS) and understand the specific mechanistic hazards the molecule presents.

This compound is a branched, aliphatic tertiary diol frequently utilized in organic synthesis, notably as a precursor in the production of the nonpolar, nonperoxide-forming green solvent 2,5-diethyl-2,5-dimethyloxolane (DEDMO) . Because of its unique structural properties, handling 3,6-Dimethyloctane-3,6-diol requires a targeted approach to Personal Protective Equipment (PPE) and operational logistics.

Chemical Profile and Hazard Causality

To design an effective PPE strategy, we must first analyze the molecule's physical and chemical properties. 3,6-Dimethyloctane-3,6-diol possesses an amphiphilic nature: a lipophilic, ten-carbon branched backbone coupled with two hydrophilic tertiary hydroxyl groups .

This dual nature dictates its primary hazard: dermal and ocular penetration . The lipophilic backbone allows the molecule to easily partition into the lipid bilayers of the stratum corneum (the skin's outermost layer), while the hydroxyl groups can cause localized defatting, protein denaturation, and contact dermatitis. In the eyes, these same hydroxyl groups induce rapid osmotic stress and corneal irritation.

Table 1: Quantitative Chemical Properties & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 78-65-9Unique identifier for precise SDS retrieval and waste manifesting .
Molecular Weight 174.28 g/mol Moderate size; limits rapid volatility but facilitates dermal penetration.
Molecular Formula C10H22O2Aliphatic chain with dual hydroxyls; dictates solvent compatibility.
Solubility Slightly soluble in waterRequires organic solvents (e.g., ethanol, acetone) for equipment decontamination.
Vapor Pressure Low at 25°CInhalation risk is minimal at room temperature but increases significantly if heated.

PPE Specifications: The Barrier System

A self-validating safety protocol ensures that if one barrier fails, another mitigates the exposure. The PPE selected for 3,6-Dimethyloctane-3,6-diol must specifically resist oxygenated organic compounds.

Hand Protection: Material Causality

Standard natural rubber (latex) gloves are highly susceptible to degradation by aliphatic alcohols and must be strictly avoided. For incidental contact, Standard Nitrile gloves (minimum 0.11 mm thickness) provide an adequate, short-term barrier. However, because nitrile can eventually swell when exposed to high concentrations of tertiary diols, Butyl Rubber gloves (minimum 0.30 mm thickness) are required for prolonged handling or large-scale synthesis. Butyl rubber's dense, saturated polymer structure provides exceptional resistance to oxygenated solvents.

Table 2: Glove Material Breakthrough Times for C10 Aliphatic Diols

Glove MaterialThickness (mm)Est. Breakthrough Time (min)Degradation Resistance
Butyl Rubber 0.30> 480Excellent
Nitrile (Heavy Duty) 0.20> 120Good
Nitrile (Standard) 0.1130 - 60Fair
Natural Rubber (Latex) 0.15< 10Poor (Do Not Use)
Eye, Face, and Body Protection
  • Ocular Barrier: Indirectly vented chemical splash goggles (ANSI Z87.1+ certified) are mandatory. Safety glasses with side shields are insufficient because they do not protect against vapor accumulation or capillary wicking of splashed liquids.

  • Dermal/Body Barrier: A standard 100% cotton lab coat is sufficient for ambient handling. However, if the diol is being subjected to high-temperature acid-catalyzed dehydration (e.g., during DEDMO synthesis) , a Flame-Resistant (FR) lab coat (e.g., Nomex®) is required to protect against secondary ignition hazards.

  • Respiratory Barrier: At ambient temperatures, the low vapor pressure of 3,6-Dimethyloctane-3,6-diol negates the need for a respirator. If the protocol requires heating above 50°C outside of a fume hood, a half-mask respirator equipped with Organic Vapor (OV) cartridges (NIOSH approved) must be deployed.

Operational Workflow and Handling Methodology

To ensure absolute trustworthiness in your laboratory operations, follow this step-by-step methodology. This workflow is designed to prevent cross-contamination and ensure maximum operator safety.

PPE_Workflow Start Pre-Entry: Verify Fume Hood (Face Velocity 80-100 fpm) LabCoat 1. Don Flame-Resistant Lab Coat Start->LabCoat EyeProtection 2. Don Splash Goggles LabCoat->EyeProtection Gloves 3. Don Double Nitrile/Butyl Gloves EyeProtection->Gloves Handle Execute Handling / Synthesis (Inside Fume Hood) Gloves->Handle DoffGloves 4. Doff Outer Gloves & Dispose Handle->DoffGloves Task Complete DoffEye 5. Doff Eye Protection DoffGloves->DoffEye DoffCoat 6. Doff Lab Coat DoffEye->DoffCoat Wash 7. Wash Hands Thoroughly DoffCoat->Wash

PPE donning and doffing workflow for safe handling of 3,6-Dimethyloctane-3,6-diol.

Step-by-Step Handling Protocol:
  • Environmental Verification: Before opening the primary container, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Position the sash at the designated working height to maintain the aerodynamic barrier.

  • PPE Donning Sequence: Follow the sequence outlined in the diagram above. Inspect your gloves for pinhole leaks using the inflation method before donning.

  • Transfer and Weighing: Work at least 6 inches inside the fume hood. Because 3,6-Dimethyloctane-3,6-diol can be viscous, use positive displacement pipettes for liquid transfer, or static-dissipative spatulas if handled in a cooler, solid state. This prevents aerosolization and static discharge.

  • Reaction Execution: If utilizing the diol as a precursor, ensure the reaction vessel is equipped with a reflux condenser and an inert gas (e.g., Nitrogen or Argon) blanket. While the diol itself does not readily form explosive peroxides, excluding oxygen prevents unwanted oxidative degradation at elevated temperatures.

Spill Response and Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. A self-validating safety system requires a pre-planned, chemically sound response.

Immediate Spill Response Protocol:
  • Isolate and Evacuate: Immediately halt work, alert nearby personnel, and isolate the spill zone.

  • Containment (Causality-Driven): For liquid spills, surround the perimeter with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do NOT use combustible materials like sawdust , as organic compounds can increase the flammability of porous organic absorbents.

  • Neutralization and Cleanup: Carefully scoop the absorbed mixture using non-sparking tools to prevent mechanical sparks. Place the waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Decontamination: Because the diol is only slightly soluble in water, wash the spill area first with a small amount of isopropanol or ethanol to dissolve the lipophilic residue, followed by a thorough wash with a mild detergent and water solution.

Waste Management and Disposal:

Never discharge 3,6-Dimethyloctane-3,6-diol into the municipal sink or drain. Due to its lipophilic nature, it can persist in aqueous environments and disrupt wastewater treatment processes.

  • Collect all liquid waste, contaminated solid waste (including doffed single-use gloves and wipes), and absorbent materials into designated, clearly labeled organic waste containers.

  • Label the container explicitly: "Non-Halogenated Organic Waste - Contains Tertiary Alcohols (3,6-Dimethyloctane-3,6-diol)."

  • Dispose of the sealed containers via a licensed hazardous waste contractor in strict accordance with local EPA/RCRA regulations.

References

  • American Chemical Society (ACS) Sustainable Chemistry & Engineering. "2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis." Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "3,6-Dimethyloctane-3,6-diol (CID 95379)." Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Dimethyloctane-3,6-diol
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